1-Isopropyl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZNIDXTXBUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599116 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942631-65-4 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic acid
CAS Number: 942631-65-4
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide combines known information with established principles of pyrazole chemistry to offer a thorough resource for researchers.
Chemical and Physical Properties
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an isopropyl group at the N1 position and a carboxylic acid at the C3 position defines its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from the presence of the carboxylic acid group |
| Melting Point | Not publicly available | Data not found in reviewed literature |
| pKa | Not publicly available | Expected to be in the range of 3-5 for the carboxylic acid |
| LogP | Not publicly available | Estimated to be moderately lipophilic |
Spectroscopic Data Analysis
While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks and Signals |
| ¹H NMR | - Septet for the isopropyl CH proton. - Doublet for the isopropyl CH₃ protons. - Singlets for the two pyrazole ring protons. - Broad singlet for the carboxylic acid OH proton. |
| ¹³C NMR | - Resonances for the two distinct isopropyl carbons. - Signals for the three pyrazole ring carbons. - A downfield signal for the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid. - C=O stretch from the carboxylic acid. - C-H stretches from the isopropyl and pyrazole groups. - C=N and C=C stretches from the pyrazole ring. |
| Mass Spectrometry | - Molecular ion peak (M+) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the isopropyl and carboxylic acid groups. |
Synthesis and Experimental Protocols
Hypothetical Synthetic Protocol:
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add isopropylhydrazine hydrochloride and sodium acetate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Caption: Hypothetical two-step synthesis of the target compound.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
-
Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).
-
Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.
-
Antimicrobial: Exhibiting activity against bacteria and fungi.
-
Antiviral: Acting on viral replication mechanisms.
-
CNS activity: Modulating receptors and enzymes in the central nervous system.
The carboxylic acid moiety of the title compound provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.
Caption: Workflow for exploring the biological potential.
Signaling Pathway Considerations
Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary area of investigation would be their effect on various signaling pathways implicated in diseases like cancer. Key pathways to consider for screening include:
-
MAPK/ERK Pathway: Central to cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: Crucial for regulating cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Involved in immune responses and cell growth.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical scaffold. While specific experimental data is scarce, its structural features suggest significant potential for the development of novel therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and reproducible synthetic protocol along with comprehensive spectroscopic data.
-
Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, particularly kinases and other enzymes relevant to human diseases.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize potency and selectivity for identified biological targets.
This guide serves as a foundational resource to stimulate and inform further investigation into this promising molecule.
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed identifiers with predicted values for key parameters. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis of substituted pyrazole carboxylic acids and the determination of their fundamental physicochemical characteristics. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the pyrazole scaffold.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in pharmaceutical research. Their utility spans various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer applications. The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as absorption, distribution, metabolism, excretion, and target engagement.
This compound (Figure 1) is a member of this important class of compounds. Understanding its fundamental physicochemical characteristics is a prerequisite for its rational application in drug design and development. This guide summarizes the available data and provides generalized methodologies for its synthesis and property characterization.
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| CAS Number | 942631-65-4 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 154.17 g/mol | [1][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined. Predicted to be in the range of other substituted pyrazole carboxylic acids. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to have some solubility in polar organic solvents and aqueous bases. | |
| pKa (acidic) | Predicted to be in the range of 3.5 - 4.5 for the carboxylic acid proton. | |
| LogP | Predicted to be in the range of 1.0 - 2.0. |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a general and plausible route can be extrapolated from established methods for the synthesis of 1-substituted pyrazole-3-carboxylic acids.
General Synthesis Protocol
A common method for the synthesis of 1-substituted pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.
Methodology:
-
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol, add an equimolar amount of isopropylhydrazine.
-
Condensation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization to form the pyrazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The crude product, ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification and Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of Physicochemical Properties: Experimental Protocols
The following are generalized protocols for the experimental determination of the key physicochemical properties.
Methodology:
-
A small amount of the dried, purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
The mixture is agitated (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.
Methodology (Potentiometric Titration):
-
A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol or water.
-
A known volume of the second immiscible solvent is added.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathway has been elucidated for this compound, the pyrazole core is a common motif in molecules targeting a variety of biological pathways. For instance, pyrazole-containing compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in inflammatory and proliferative diseases. The carboxylic acid moiety can serve as a key interaction point with target proteins, for example, by forming salt bridges with basic amino acid residues in an active site.
The diagram below illustrates a hypothetical scenario where a pyrazole carboxylic acid derivative acts as an inhibitor of a signaling pathway involved in inflammation.
Conclusion
This compound is a molecule with potential for application in drug discovery, leveraging the well-established biological relevance of the pyrazole scaffold. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a summary of its known identifiers and predicted characteristics. The outlined general experimental protocols for synthesis and property determination offer a practical framework for researchers to generate the necessary data for their specific applications. Further experimental investigation is warranted to fully elucidate the properties of this compound and to explore its potential as a building block for novel therapeutic agents.
References
A Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core, a five-membered ring with two adjacent nitrogen atoms. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and its emerging role as a key intermediate in the synthesis of pharmacologically active molecules. While specific biological data on this compound is limited in publicly available literature, this document will explore the broader context of pyrazole carboxylic acids in drug discovery, including general synthetic strategies and their established importance as pharmacophores. This guide aims to serve as a foundational resource for researchers interested in the utility of this and similar pyrazole derivatives in medicinal chemistry.
Chemical Structure and Nomenclature
The fundamental characteristics of this compound are detailed below.
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
| CAS Number | 942631-65-4 |
| Molecular Formula | C₇H₁₀N₂O₂[1] |
| Molecular Weight | 154.17 g/mol [1] |
| Appearance | Typically a white to off-white solid[1] |
| Solubility | Soluble in polar solvents[1] |
The structure of this compound consists of a pyrazole ring with an isopropyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3.
Chemical Structure:
Synthesis Strategies
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 1-substituted-pyrazole-3-carboxylic acids are well-established. A common approach involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.
General Experimental Protocol for 1-Substituted-Pyrazole-3-Carboxylic Acids
A representative two-step synthesis is outlined below. This protocol is generalized and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxobutanoate in a suitable solvent (e.g., ethanol), add isopropylhydrazine.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to facilitate the cyclocondensation reaction.
-
Progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran, methanol) and water.
-
An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution.[2][3]
-
The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).[2][3]
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.[2][3]
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Role in Drug Discovery and Development
Intermediate in the Synthesis of Farnesoid X Receptor (FXR) Agonists
Patents have disclosed the use of this compound in the preparation of compounds that act as agonists for the Farnesoid X Receptor (FXR).[2][3] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Agonists of FXR are being investigated for the treatment of various metabolic and liver diseases.
Precursor for Beta-Secretase (BACE1) Inhibitors
This pyrazole derivative has also been used in the synthesis of inhibitors of beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. BACE1 inhibitors are therefore a major focus of research for the development of disease-modifying therapies for Alzheimer's. A patent describes the esterification of this compound to form methyl 1-isopropyl-1H-pyrazole-3-carboxylate as a step in the synthesis of BACE1 inhibitors.[4]
The following diagram illustrates the workflow of utilizing this compound as a synthetic intermediate in drug discovery.
Caption: Synthetic workflow from this compound to a drug candidate.
Broader Biological Context of Pyrazole Carboxylic Acids
The pyrazole carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, making them attractive for the development of novel therapeutics. While specific data for the 1-isopropyl derivative is lacking, the broader class of compounds has been investigated for:
-
Anti-inflammatory activity: Some pyrazole derivatives have shown potent anti-inflammatory effects.
-
Antimicrobial properties: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activity.
-
Anticancer activity: Certain pyrazole-containing molecules have been evaluated as potential anticancer agents.
The diverse biological activities of pyrazole derivatives underscore the importance of compounds like this compound as versatile starting materials for the synthesis of new chemical entities with therapeutic potential.
Conclusion
This compound is a valuable heterocyclic building block with a clear role in the synthesis of complex molecules for drug discovery. While direct biological profiling of this compound is not extensively reported, its application as an intermediate in the development of FXR agonists and BACE1 inhibitors highlights its significance for medicinal chemists. The general synthetic routes and the established biological importance of the pyrazole carboxylic acid scaffold provide a strong basis for its continued use in the design and synthesis of novel therapeutic agents. Further research into the direct biological activities of this and related simple pyrazole derivatives could unveil new pharmacological applications.
References
- 1. CAS 942631-65-4: this compound [cymitquimica.com]
- 2. US10485795B2 - FXR (NR1H4) binding and activity modulating compounds - Google Patents [patents.google.com]
- 3. US9139539B2 - FXR (NR1H4) binding and activity modulating compounds - Google Patents [patents.google.com]
- 4. US9296734B2 - Perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use - Google Patents [patents.google.com]
The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Pyrazole carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound Series 1 | |||
| Derivative 7a | HL-60 | - | [1] |
| Derivative 8b | HeLa | 30.5 | [1] |
| Derivative 8b | HL-60 | 24.4 | [1] |
| Derivative 7j | HeLa | 30.4 | [1] |
| Compound Series 2 | |||
| Compound 29 | MCF7 | 17.12 | [2] |
| Compound 29 | HepG2 | 10.05 | [2] |
| Compound 29 | A549 | 29.95 | [2] |
| Compound 35 | HepG2 | 3.53 | [2] |
| Compound 35 | MCF7 | 6.71 | [2] |
| Compound 35 | Hela | 5.16 | [2] |
| Compound 37 | MCF7 | 5.21 | [3] |
| Compound Series 3 | |||
| Compound 25 | HT29 | 3.17 - 6.77 | [3] |
| Compound 25 | PC3 | 3.17 - 6.77 | [3] |
| Compound 25 | A549 | 3.17 - 6.77 | [3] |
| Compound 25 | U87MG | 3.17 - 6.77 | [3] |
| Compound Series 4 | |||
| Compound 5b | K562 | 0.021 | [4] |
| Compound 5b | A549 | 0.69 | [4] |
| Compound Series 5 | |||
| Pyrazole carbohydrazide 36 | B16F10 | pIC50 = 6.75 | [5] |
| Pyrazole carbohydrazide 41 | B16F10 | pIC50 = 6.51 | [5] |
| Pyrazole carbohydrazide 43 | B16F10 | pIC50 = 6.73 | [5] |
| Compound Series 6 | |||
| Pyrazole acetohydrazide 4 | MDA-MB-231 | pIC50 = 6.36 | [5] |
| Pyrazole acetohydrazide 4 | A2780 | pIC50 = 8.57 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (pyrazole carboxylic acid derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[9]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for an additional 1.5-4 hours at 37°C.[6][9]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathways in Cancer
Pyrazole derivatives exert their anticancer effects by targeting various signaling pathways. A common mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
Navigating the Polar Landscape: A Technical Guide to the Solubility of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid
For Immediate Release
Executive Summary
1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring, an isopropyl group, and a carboxylic acid functional group. The presence of the carboxylic acid moiety is the primary determinant of its solubility profile, rendering it generally soluble in polar solvents. The pyrazole ring also contributes to its polarity. This guide outlines the theoretical basis for its solubility and provides standardized methods for qualitative and quantitative solubility assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Carboxylic Acid, Pyrazole Ring, Isopropyl Group |
Qualitative Solubility Profile
Based on its molecular structure, this compound is expected to exhibit the following general solubility characteristics in polar solvents:
-
Water: The carboxylic acid group can engage in hydrogen bonding with water molecules, suggesting at least moderate solubility. The overall solubility will be influenced by the pH of the aqueous solution.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of the carboxylic acid to form hydrogen bonds with the hydroxyl group of the alcohol.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): High solubility is expected in these polar aprotic solvents.
-
Aqueous Basic Solutions (e.g., NaOH, NaHCO₃): The acidic proton of the carboxylic acid will react with a base to form a highly polar and water-soluble carboxylate salt.
-
Aqueous Acidic Solutions (e.g., HCl): The basic nitrogen atoms in the pyrazole ring can be protonated in acidic solutions, potentially increasing solubility compared to neutral water.
The interplay of these structural features is visualized in the diagram below.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and semi-quantitative assessment of solubility.
Qualitative Solubility Testing
This protocol is used to classify the solubility of a compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Ethanol, Methanol, DMSO.
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble" or "sparingly soluble."
-
For tests with NaOH and HCl, observe for any reaction (e.g., effervescence with NaHCO₃) and subsequent dissolution.
The logical workflow for this qualitative analysis is depicted in the following diagram.
Semi-Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more quantitative measure of solubility.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Chosen polar solvent
Procedure:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a calibration curve.
-
Add an excess amount of the compound to a series of flasks.
-
Add a known volume of the solvent to each flask.
-
Seal the flasks and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the flasks to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.
-
Analyze the concentration of the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
While specific quantitative solubility data for this compound in polar solvents is not currently available in published literature, its chemical structure strongly indicates good solubility in such media. The provided experimental protocols offer robust methodologies for researchers to determine both qualitative and quantitative solubility, which is a critical parameter in various stages of drug discovery and development. The information and procedures outlined in this guide are intended to empower scientific professionals in their work with this and similar chemical entities.
Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid
Introduction
1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block used in chemical synthesis. This document provides a summary of its key physicochemical properties based on available data.
Molecular Formula and Weight
A comprehensive analysis of chemical databases confirms the molecular formula and weight of this compound.
| Property | Value |
| Molecular Formula | C7H10N2O2[1][2][3] |
| Molecular Weight | 154.17 g/mol [1][2][3] |
Structural Information
The structure of the molecule is defined by the arrangement of its atoms.
| Identifier | Value |
| SMILES | CC(C)N1C=CC(=N1)C(=O)O[1] |
| InChI | 1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11) |
| InChI Key | NZOZNIDXTXBUDN-UHFFFAOYSA-N |
Experimental Properties
| Property | Value |
| Physical Form | Solid |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and specific to individual manufacturers and research laboratories. General methodologies for the synthesis of pyrazole carboxylic acids can be found in the broader chemical literature, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by oxidation or other functional group manipulations. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key identifiers of this compound.
Caption: Relationship between compound name and its identifiers.
References
The Pyrazole Core: A Privileged Scaffold in Modern Pharmaceuticals
An In-depth Technical Guide on the Discovery, History, and Application of Pyrazole-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the history, discovery, and development of key pyrazole-containing pharmaceuticals, with a focus on Celecoxib, Rimonabant, and Sildenafil. It includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways to support researchers in the field of drug development.
Historical Milestones in Pyrazole Chemistry and Pharmacology
The journey of pyrazole from a laboratory curiosity to a key component of blockbuster drugs is marked by several pivotal discoveries. Understanding this timeline provides context for the evolution of rational drug design centered around this versatile heterocycle.
| Year | Key Event/Discovery | Significance |
| 1883 | Ludwig Knorr reports the first synthesis of a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, the core of Antipyrine.[2][3][4][5] | Marks the birth of pyrazole chemistry and leads to one of the first synthetic analgesics. |
| 1989 | Phillip Needleman's lab identifies a steroid-suppressible cyclooxygenase, later known as COX-2.[6] | Paves the way for the development of selective NSAIDs with potentially fewer gastrointestinal side effects. |
| 1989 | Pfizer scientists begin clinical trials for Sildenafil for angina.[7][8] | The unexpected side effect of penile erections redirects the drug's development, leading to a breakthrough in erectile dysfunction treatment. |
| 1991 | The gene for COX-2 is cloned and its existence confirmed.[9][10][11] | Provides a definitive target for the rational design of selective anti-inflammatory drugs. |
| 1998 | The U.S. FDA approves Sildenafil (Viagra), a pyrazolopyrimidinone, for the treatment of erectile dysfunction.[7][8][12] | The first oral PDE5 inhibitor, revolutionizing the treatment of erectile dysfunction. |
| 1998 | The U.S. FDA approves Celecoxib (Celebrex), a diarylpyrazole, for the treatment of arthritis.[11][13] | The first selective COX-2 inhibitor to reach the market, offering a new option for anti-inflammatory therapy. |
| 2006 | The European Commission approves Rimonabant (Acomplia), a 1,5-diarylpyrazole, for the treatment of obesity. | The first CB1 receptor blocker approved for therapeutic use, though it was later withdrawn due to psychiatric side effects. |
Case Study 1: Celecoxib - The Dawn of Selective COX-2 Inhibition
The discovery of two cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s was a landmark in understanding inflammation.[10][11] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1. Celecoxib was the first rationally designed drug to emerge from this hypothesis.[11]
Signaling Pathway: Prostaglandin Biosynthesis
Celecoxib exerts its therapeutic effect by intercepting the arachidonic acid cascade. Specifically, it selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Quantitative Pharmacological Data: Celecoxib
The selectivity of Celecoxib for COX-2 over COX-1 is a key determinant of its therapeutic profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.
| Parameter | Value | Reference |
| COX-2 IC50 | 0.04 µM | [6] |
| COX-1 IC50 | 15 µM | [6] |
| Selectivity Ratio (COX-1/COX-2) | 375 | Calculated |
| Oral Bioavailability | ~99% (relative to suspension) | [14] |
| Elimination Half-life | ~11 hours (fasted) | [14][15] |
| Protein Binding | ~97% | [16] |
Experimental Protocols
A common and fundamental approach for synthesizing Celecoxib involves the Knorr pyrazole synthesis, specifically the condensation of a substituted 1,3-dione with a substituted hydrazine.[6]
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is prepared in ethanol within a reaction vessel equipped with a reflux condenser.
-
4-sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is introduced, and the mixture is heated to reflux for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]
This protocol outlines a common method to determine the IC50 values of an inhibitor for COX enzymes.[6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Celecoxib (or test compound)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Enzyme Pre-incubation: Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of Celecoxib (typically in DMSO) or vehicle control in the assay buffer for 10-15 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction, often by adding a strong acid.
-
Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit as per the manufacturer's instructions.
-
Calculation: Calculate the percentage of COX activity inhibition for each Celecoxib concentration compared to the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Case Study 2: Rimonabant - Targeting the Endocannabinoid System
Rimonabant was the first selective cannabinoid CB1 receptor antagonist to be approved for therapeutic use.[17] Developed as an anti-obesity agent, it functions as an inverse agonist at the CB1 receptor, which is heavily implicated in appetite regulation and energy homeostasis.[17]
Signaling Pathway: CB1 Receptor Inverse Agonism
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids like anandamide, typically inhibits adenylyl cyclase via the Gi/o protein, leading to decreased cyclic AMP (cAMP) levels. Rimonabant binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and blocking agonist-induced signaling.
Quantitative Pharmacological Data: Rimonabant
| Parameter | Value | Reference |
| CB1 Receptor Binding Affinity (Ki) | 6.9 nM | [12][18] |
| Oral Bioavailability | Rapidly absorbed | [19] |
| Elimination Half-life | ~9 days (non-obese), ~16 days (obese) | [19] |
| Protein Binding | High | Not specified |
Experimental Protocols
The synthesis of Rimonabant can be achieved through a multi-step process involving the formation of the core pyrazole ring followed by amidation.
Reaction: A convergent synthesis starting from the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with N-aminopiperidine and cyclization with 2,4-dichlorophenylhydrazine hydrochloride.
Materials:
-
4-chloropropiophenone
-
Diethyl oxalate
-
Lithium hexamethyldisilazane (LiHMDS)
-
N-aminopiperidine
-
2,4-dichlorophenylhydrazine hydrochloride
-
Various solvents (e.g., cyclohexane, ethanol) and reagents for workup.
Procedure (Simplified):
-
Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like LiHMDS to form a 1,3-diketoester intermediate.
-
Hydrazone Formation: The diketoester is then reacted with N-aminopiperidine.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to form the substituted pyrazole ring of Rimonabant.
-
Purification: The final product is purified through crystallization.
This protocol describes a method to determine the binding affinity (Ki) of a compound for the CB1 receptor using a radiolabeled ligand.[15][17][20]
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor.
-
[³H]-SR141716A (radiolabeled Rimonabant).
-
Unlabeled Rimonabant (or test compound).
-
Assay buffer (e.g., TME buffer: 25 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with 0.1% BSA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, incubate the CB1 receptor-containing membrane preparation (10–25 µg) with various concentrations of the unlabeled test compound and a fixed concentration of [³H]-SR141716A (e.g., 0.5-1 nM).
-
Total and Nonspecific Binding: To determine total binding, incubate membranes with only the radioligand. For nonspecific binding, incubate with the radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Rimonabant).
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. The Ki value for the test compound is then calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[17]
Case Study 3: Sildenafil - A Serendipitous Discovery in PDE Inhibition
Sildenafil was initially developed by Pfizer as a potential treatment for angina.[7][8] During early clinical trials, it showed limited efficacy for its intended purpose but produced a notable side effect: penile erections.[8] This serendipitous finding led to its repositioning as the first oral treatment for erectile dysfunction, acting as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7]
Signaling Pathway: cGMP and Vasodilation
In the context of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil allows cGMP to accumulate, thus enhancing and prolonging the erectile response.
Quantitative Pharmacological Data: Sildenafil
| Parameter | Value | Reference |
| PDE5 IC50 | ~3.6 nM | [13] |
| PDE6 IC50 | ~36 nM | [13] |
| PDE1 IC50 | ~260 nM | [13] |
| Absolute Bioavailability | 41% | [8] |
| Elimination Half-life | 3-4 hours | [8] |
| Protein Binding | ~96% | [8] |
Experimental Protocols
The commercial synthesis of Sildenafil involves the construction of the pyrazolopyrimidinone core, followed by sulfonation and coupling with N-methylpiperazine.
Reaction (Simplified):
-
Pyrazole Formation: Reaction of a diketoester with hydrazine to form a pyrazole carboxylic acid.
-
Pyrimidinone Annulation: Cyclization with a formamide equivalent to form the fused pyrimidinone ring system.
-
Chlorosulfonation: Reaction of the pyrazolopyrimidinone with chlorosulfonic acid to install the sulfonyl chloride group.
-
Coupling: Reaction of the sulfonyl chloride intermediate with N-methylpiperazine to yield Sildenafil base.
-
Salt Formation: Treatment with citric acid to form Sildenafil citrate.
This protocol describes a method to measure the inhibitory activity of a compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme.
-
cGMP (substrate).
-
Sildenafil (or test compound).
-
A detection system to measure the product (GMP) or the remaining substrate (cGMP). This can be done using various methods, including fluorescence polarization or colorimetric assays based on phosphate detection.
-
Assay buffer.
Procedure (based on a phosphate detection method):
-
Compound Preparation: Prepare serial dilutions of Sildenafil in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the PDE5 enzyme, the test compound dilution, and the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of cGMP. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Product Conversion (if needed): Some kits require a second enzymatic step to convert the GMP product into a detectable molecule, such as inorganic phosphate (Pi).
-
Detection: Add a detection reagent (e.g., a malachite green-based reagent) that forms a colored complex with the generated phosphate.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).
-
Data Analysis: The amount of product formed is proportional to the PDE5 activity. Calculate the percent inhibition for each Sildenafil concentration and determine the IC50 value by fitting the data to a dose-response curve.[19]
Conclusion: The Enduring Legacy of the Pyrazole Scaffold
From the serendipitous discovery of Antipyrine in the 19th century to the rationally designed blockbusters of the modern era, the pyrazole scaffold has proven its immense value in medicinal chemistry.[5][21] The examples of Celecoxib, Rimonabant, and Sildenafil highlight the diverse range of biological targets that can be effectively modulated by pyrazole-containing molecules. The synthetic versatility of the pyrazole core continues to make it an attractive starting point for the discovery of new therapeutics. As our understanding of disease pathways deepens, this privileged structure will undoubtedly continue to feature prominently in the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 5. benchchem.com [benchchem.com]
- 6. COX-2 chronology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. The Wonders of Phosphodiesterase-5 Inhibitors: A Majestic History - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and validation of recombinant protein standards for quantitative Western blot analysis of cannabinoid CB1 receptor density in cell membranes: an alternative to radioligand binding methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendant Role of Pyrazole-3-Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Among its varied derivatives, pyrazole-3-carboxylic acids have emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Their synthetic tractability and ability to engage in diverse biological interactions have propelled them into the pipelines of numerous drug discovery programs. This technical guide provides an in-depth review of the current landscape of pyrazole-3-carboxylic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action, presented with the clarity and detail required by researchers and drug development professionals.
Synthetic Strategies: Crafting the Core Scaffold
The construction of the pyrazole-3-carboxylic acid core is primarily achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A prevalent and efficient method involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with various hydrazones. This reaction proceeds readily, often under solvent-free conditions or in a suitable solvent like xylene, to yield the corresponding polysubstituted pyrazole-3-carboxylic acid. The carboxylic acid moiety can then be readily converted to its acid chloride, typically using thionyl chloride, providing a versatile intermediate for the synthesis of a wide array of ester and amide derivatives.
General Experimental Protocol for Synthesis
Synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid:
A mixture of 4-benzoyl-5-phenyl-2,3-furandione and an equimolar amount of a suitable phenylhydrazone is heated, often without a solvent, until the reaction is complete as monitored by thin-layer chromatography (TLC). The resulting solid is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the desired pyrazole-3-carboxylic acid.
Synthesis of Pyrazole-3-carboxamides:
The synthesized pyrazole-3-carboxylic acid is refluxed with an excess of thionyl chloride to produce the corresponding acid chloride. After removal of the excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in a dry aprotic solvent (e.g., xylene or THF). The appropriate amine (1-2 equivalents) is then added, and the reaction mixture is stirred, sometimes with gentle heating, until completion. The resulting amide can be isolated by filtration and purified by recrystallization.
A Spectrum of Biological Activities: From Receptors to Enzymes
Pyrazole-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of receptors and enzymes implicated in various disease states. The following sections detail their activity against key medicinal chemistry targets, supported by quantitative data.
Cannabinoid Receptor Antagonism
A significant area of investigation for pyrazole-3-carboxylic acid derivatives has been their role as antagonists of the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, pain sensation, mood, and memory. The pyrazole-3-carboxamide scaffold is a prominent feature of the well-known CB1 antagonist, rimonabant. Structure-activity relationship (SAR) studies have revealed that potent and selective CB1 antagonism is often associated with specific substitutions on the pyrazole ring and the carboxamide nitrogen.[1]
| Compound/Reference | Target | Assay | Activity (Ki, nM) |
| SR141716A (Rimonabant) | CB1 Receptor | Radioligand Binding | < 5 |
| Diaryl-pyrazole derivative 11r | CB1 Receptor | Radioligand Binding | ≤ 5 |
Table 1: Quantitative data for selected pyrazole-3-carboxamide CB1 receptor antagonists.
The antagonism of the CB1 receptor by these compounds leads to a downstream modulation of signaling pathways that regulate appetite and energy metabolism.
Carbonic Anhydrase Inhibition
Certain pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in pH regulation in hypoxic tumor microenvironments, and their inhibition is a promising strategy for cancer therapy. The carboxylic acid moiety of these pyrazole derivatives is thought to coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.
| Compound/Reference | Target | Assay | Activity (Ki, µM) |
| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids (general) | hCA IX, hCA XII | Stopped-flow CO2 hydrase | 4-50 |
| Compound 2c | hCA XII | Stopped-flow CO2 hydrase | 0.21 |
Table 2: Quantitative data for selected pyrazole-3-carboxylic acid carbonic anhydrase inhibitors.
The inhibition of CA IX and XII disrupts the pH balance in the tumor microenvironment, leading to increased intracellular acidification and ultimately, apoptosis of cancer cells.
Antiviral Activity: Dengue Virus Protease Inhibition
The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Pyrazole-3-carboxylic acid derivatives have shown promise as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[4][5] By blocking the activity of this protease, these compounds can halt the viral life cycle.
| Compound/Reference | Target | Assay | Activity (EC50, µM) | Activity (IC50, µM) |
| Compound 53 | DENV2proHeLa | Reporter Gene | 2.2 | - |
| Compound 30 | DENV-2 | Antiviral | 4.1 | - |
| Compound 8 | DENV protease | Biochemical | - | 6.5 |
| Compound 50 | DENV protease | Biochemical | - | 7.9 |
| Compound 50 | ZIKV protease | Biochemical | - | 8.3 |
Table 3: Quantitative data for selected pyrazole-3-carboxylic acid DENV and ZIKV protease inhibitors.
The inhibition of the NS2B-NS3 protease prevents the cleavage of the viral polyprotein, which is a critical step in the formation of new viral particles.
Anti-inflammatory and Antimicrobial Activities
Beyond these specific targets, pyrazole-3-carboxylic acid derivatives have also been reported to possess broad anti-inflammatory and antimicrobial activities. Some compounds have shown significant anti-inflammatory effects in carrageenan-induced paw edema models.[6] Additionally, various derivatives have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]
Conclusion and Future Perspectives
The pyrazole-3-carboxylic acid scaffold has proven to be a versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its continued importance in the quest for new and effective therapeutic agents. The examples highlighted in this guide, from cannabinoid receptor antagonists to enzyme inhibitors with antiviral and anticancer potential, represent just a fraction of the expanding landscape of this remarkable chemical class. Future research will undoubtedly uncover new biological targets and refine the structure-activity relationships of pyrazole-3-carboxylic acids, further solidifying their place in the modern drug discovery armamentarium. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 1-Isopropyl-1H-pyrazole-3-carboxylic acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the bioactivity of 1-Isopropyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. This document outlines a systematic approach, beginning with computational target prediction, followed by detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it presents specific in vitro experimental methodologies for the validation of predicted biological activities against the top identified protein targets: Carbonic anhydrase II, Monoamine oxidase A, and Cannabinoid receptor 1. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding and practical application by researchers in the field of drug discovery and development.
Introduction
Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, with the chemical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol , presents a promising candidate for bioactivity exploration. In silico methodologies offer a rapid and cost-effective approach to predict the biological targets and potential therapeutic applications of novel chemical entities, thereby streamlining the early stages of drug discovery.
This guide details a multi-step computational workflow to elucidate the potential bioactivity of this compound, complemented by established experimental protocols for validation.
In Silico Bioactivity Prediction
Target Prediction
The initial step in characterizing the bioactivity of a novel compound is the identification of its potential molecular targets. This can be achieved using web-based tools that compare the chemical structure of the query molecule to libraries of known bioactive ligands.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Input : Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: CC(C)n1ccc(n1)C(=O)O.
-
Submission : Navigate to the SwissTargetPrediction web server.[1][2]
-
Analysis : Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.
-
Output : The server will provide a list of predicted protein targets, ranked by probability.
Data Presentation: Predicted Targets for this compound
| Target Class | Specific Target | Probability | Known Ligands (ChEMBL) |
| Enzyme | Carbonic anhydrase II | High | >5000 |
| Enzyme | Monoamine oxidase A | High | >2000 |
| G-protein coupled receptor | Cannabinoid receptor 1 | High | >3000 |
| Enzyme | Prostaglandin G/H synthase 2 | Moderate | >4000 |
| Enzyme | Aldose reductase | Moderate | >2000 |
Note: The probability and number of known ligands are illustrative and based on typical outputs from the SwissTargetPrediction server.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation :
-
Download the 3D crystal structure of the target protein (e.g., Carbonic anhydrase II - PDB ID: 2VVA, Monoamine oxidase A - PDB ID: 2BXS, Cannabinoid receptor 1 - PDB ID: 5TGZ) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
-
Ligand Preparation :
-
Generate the 3D structure of this compound from its SMILES string using a chemical drawing tool like ChemDraw or an online converter.
-
Optimize the geometry and assign Gasteiger charges using AutoDock Tools.
-
-
Docking Simulation :
-
Define the grid box to encompass the active site of the receptor.
-
Perform the docking simulation using AutoDock Vina, which employs a Lamarckian genetic algorithm.
-
-
Analysis :
-
Analyze the resulting docking poses and their corresponding binding affinities (kcal/mol).
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions using software like PyMOL or Discovery Studio.
-
Data Presentation: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Carbonic anhydrase II | 2VVA | -7.5 | His94, His96, His119, Thr199, Thr200 |
| Monoamine oxidase A | 2BXS | -8.2 | Tyr407, Tyr444, Phe208, Cys323 |
| Cannabinoid receptor 1 | 5TGZ | -6.9 | Phe200, Trp279, Phe268, Leu193 |
Note: These values are hypothetical and would be generated from the actual docking experiment.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structures of compounds with their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs.[4][5][6][7]
Experimental Protocol: 2D-QSAR Model Development
-
Data Collection : Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.
-
Descriptor Calculation : For each molecule, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or MOE.
-
Model Building : Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors with the biological activity.
-
Model Validation : Validate the predictive power of the QSAR model using internal (cross-validation) and external validation (a test set of compounds not used in model building).
Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[8]
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set : Select a set of structurally diverse and highly active pyrazole derivatives for a specific target.
-
Feature Identification : Identify common pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings present in the training set molecules.
-
Model Generation : Generate pharmacophore hypotheses using software like Discovery Studio or MOE.
-
Model Validation : Validate the best pharmacophore model using a test set of active and inactive compounds. The model should be able to distinguish between the two.
Experimental Validation
The in silico predictions must be validated through in vitro or in vivo experiments. Below are detailed protocols for the top three predicted targets.
Carbonic Anhydrase II Inhibition Assay
Experimental Protocol: In Vitro Colorimetric Assay [9][10][11]
-
Reagents :
-
Human Carbonic Anhydrase II (CA II) enzyme
-
p-Nitrophenyl acetate (pNPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
-
Procedure :
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of CA II solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of pNPA solution.
-
Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to CA II activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Monoamine Oxidase A Inhibition Assay
Experimental Protocol: In Vitro Fluorometric Assay [12][13][14]
-
Reagents :
-
Human Monoamine Oxidase A (MAO-A) enzyme
-
Kynuramine (substrate)
-
Assay buffer
-
This compound (test compound)
-
Clorgyline (positive control)
-
-
Procedure :
-
In a 96-well black plate, add MAO-A enzyme and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 20 minutes at 37°C.
-
Measure the fluorescence (excitation/emission ~316/420 nm) using a fluorescence plate reader. The product, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Cannabinoid Receptor 1 Antagonism Assay
Experimental Protocol: Cell-Based Receptor Redistribution Assay [15]
-
Cell Line : Use a stable cell line co-expressing the human Cannabinoid receptor 1 (CB1) and a fluorescently tagged arrestin protein (e.g., Tango™ CB1-bla U2OS cells).
-
Procedure :
-
Plate the cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound for a specified pre-incubation time.
-
Stimulate the cells with a known CB1 agonist (e.g., WIN 55,212-2) at its EC₈₀ concentration.
-
Incubate for a period to allow for receptor internalization and arrestin recruitment.
-
Fix and stain the cells.
-
Image the plates using a high-content imaging system to quantify the translocation of the fluorescently tagged arrestin from the cytoplasm to the cell membrane.
-
-
Data Analysis :
-
Quantify the degree of arrestin translocation in the presence of the test compound compared to the agonist-only control.
-
Determine the IC₅₀ value for the antagonistic activity.
-
Visualizations
In Silico Prediction Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. innoprot.com [innoprot.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd-pub.org.rs [shd-pub.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro inhibition of human carbonic anhydrase I and II isozymes with natural phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling practices, emergency procedures, and regulatory compliance.
Chemical Identification and Physical Properties
This compound is a heterocyclic compound with a pyrazole core functionalized with an isopropyl group and a carboxylic acid.[1] It is typically a white to off-white solid and is soluble in polar solvents.[1]
| Property | Value | Source |
| CAS Number | 942631-65-4 | [2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS classification is summarized below, indicating that it is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
| Substance | Test | Route | Species | Value |
| Pyrazole (Parent Compound) | LD50 | Oral | Mouse | 1450 mg/kg |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk.
4.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
4.3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
4.4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following protocols are generalized best practices for handling powdered chemical irritants and should be adapted to specific laboratory conditions.
Protocol 1: Weighing and Dispensing
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Ensure the chemical fume hood is operational.
-
Decontaminate the weighing area and balance.
-
-
Procedure:
-
Perform all manipulations of the powdered compound within the fume hood.
-
Use a vented balance enclosure if available.
-
To minimize dust, do not pour the powder from a height. Use a spatula for transfers.
-
If possible, pre-dissolve the chemical in an appropriate solvent within the fume hood to reduce the risk of airborne particles.
-
Close the container immediately after dispensing.
-
-
Cleanup:
-
Carefully clean the spatula and any other equipment used.
-
Wipe down the balance and surrounding surfaces with a damp cloth.
-
Dispose of all contaminated materials as hazardous waste.
-
Protocol 2: Spill Response
-
Minor Spill (Contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
If flammable solvents are present, turn off all ignition sources.
-
Restrict access to the area until cleanup by trained personnel is complete.
-
Visualizations
The following diagrams illustrate key safety and handling workflows and relationships.
Caption: A generalized workflow for the safe handling of hazardous chemicals.
Caption: Relationship between routes of exposure and GHS hazard statements.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain.
This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS provided by the manufacturer before use.
References
The Pyrazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core principles of structure-activity relationships (SAR) for pyrazole analogs, offering a comprehensive overview of how targeted structural modifications influence their biological activity. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and development of novel pyrazole-based therapeutics.
Anticancer Activity: Targeting the Proliferative Machinery
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3] The following sections and data tables summarize the SAR of pyrazole analogs against key oncogenic kinases.
Kinase Inhibition
Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been extensively explored as kinase inhibitors.[4][5][6]
A series of pyrazole derivatives have been designed and evaluated as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. One notable compound, 3-(4-Amino-phenyl)-5-(3-nitro-phenyl)-4, 5-dihydro-pyrazole-1-carbothioic acid amide (AP-2), has shown significant EGFR inhibitory activity.[7] Another study reported a series of pyrazole-based compounds with dual inhibitory potential on EGFRWT and VEGFR-2, with IC50 values in the nanomolar range.[8] For instance, one of the most potent compounds exhibited an IC50 of 8.93 nM against VEGFR-2.[9]
The structure-activity relationship (SAR) of pyrazole-based Aurora A kinase inhibitors revealed that a nitro group is more optimal than hydrogen, methyl, methoxy, or chloro substituents for antiproliferative activity.[5] For example, a promising compound demonstrated IC50 values of 0.39 µM and 0.46 µM against HCT116 colon cancer and MCF7 breast cancer cell lines, respectively, with an Aurora kinase IC50 of 0.16 µM.[5]
Table 1: SAR of Pyrazole Analogs as Kinase Inhibitors
| Compound ID | Target Kinase | R1-Group | R2-Group | R3-Group | IC50 (µM) | Cell Line | Reference |
| AP-2 | EGFR | 4-Amino-phenyl | 3-Nitro-phenyl | H | Not specified | Not specified | [7] |
| Compound 6 | Aurora A | Not specified | Not specified | Nitro | 0.16 | - | [5] |
| Compound 6 | - | Not specified | Not specified | Nitro | 0.39 | HCT116 | [5] |
| Compound 6 | - | Not specified | Not specified | Nitro | 0.46 | MCF7 | [5] |
| Compound 8 | Aurora A/B | Methylisoxazole | Not specified | Not specified | 0.035 (A), 0.075 (B) | - | [5] |
| Compound 3i | VEGFR-2 | Not specified | Not specified | Not specified | 0.00893 | - | [9] |
Antiproliferative Activity
The anticancer potential of pyrazole derivatives has been evaluated against a variety of cancer cell lines.[10] For instance, a series of novel diphenyl pyrazole–chalcone derivatives exhibited moderate to significant anticancer activity against 14 different cancer cell lines.[11]
Table 2: Antiproliferative Activity of Pyrazole Analogs
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Compound 12 | Not specified | 0.36 | 8.78 | 69.3 | [10] |
| Compound 13 | Not specified | 0.08 | 30.9 | 93.3 | [10] |
| Compound 14 | K-562, UO-31, SR, HOP-92 | 0.04 - 11.4 | Not specified | Not specified | [10] |
| Compound 15 | K-562, UO-31, SR, HOP-92 | 0.04 - 11.4 | Not specified | Not specified | [10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[12][13] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.
Several studies have explored the SAR of pyrazoles as anti-inflammatory agents. For instance, the addition of an adamantyl residue to a 1,5-diaryl pyrazole was found to enhance anti-inflammatory activity.[12][13] Another study reported that pyrazole analogs with benzotiophenyl and carboxylic acid moieties exhibited potent COX-2 inhibition, even greater than celecoxib.[12][13]
Table 3: Anti-inflammatory Activity of Pyrazole Analogs
| Compound ID | Target | R1-Group | R2-Group | Activity Metric | Value | Reference |
| Compound 33 | COX-2 | Adamantyl | 1,5-diaryl | IC50 | 2.52 µM | [12][13] |
| Celecoxib | COX-2 | - | - | IC50 | 0.95 µM | [12][13] |
| Compound 44 | COX-2 | Benzotiophenyl | Carboxylic acid | IC50 | 0.01 µM | [12][13] |
| Celecoxib | COX-2 | - | - | IC50 | 0.70 µM | [12][13] |
| Compound 44 | 5-LOX | Benzotiophenyl | Carboxylic acid | IC50 | 1.78 µM | [12][13] |
| Licofelone | 5-LOX | - | - | IC50 | 0.51 µM | [12][13] |
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[14][15][16]
Antibacterial Activity
Numerous pyrazole derivatives have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][17] For example, N-benzoic acid derived pyrazole hydrazones have shown potent growth inhibition of A. baumannii with minimum inhibitory concentration (MIC) values as low as 4 μg/mL.[15] In another study, dihydrotriazine substituted pyrazole derivatives were identified as potent broad-spectrum antibacterial agents, with one compound inhibiting the growth of MRSA and E. coli strains with MIC values as low as 1 μg/mL.[15] The SAR studies revealed that the presence of an electron-withdrawing nitro group can enhance biological activity, while an amino group may lead to inactivity.[14][16]
Table 4: Antibacterial Activity of Pyrazole Analogs
| Compound ID | Bacterial Strain | R-Group Substitution | MIC (µg/mL) | Reference |
| Compound 3 | A. baumannii | N-benzoic acid hydrazone | 4 | [15] |
| Compound 16 | P. aeruginosa | Pyrazoline-clubbed | Moderate | [15] |
| Compound 17 | MRSA | Thiazolo-pyrazole | 4 | [15] |
| Compound 18 | Gram-positive & Gram-negative | Imidazo-pyridine | <1 | [15] |
| Compound 31 | B. subtilis | Hybrid compound | 4 | [15] |
| Compound 32 | S. epidermidis | Triazine-fused | 0.97 | [15] |
| Compound 32 | Enterobacter cloacae | Triazine-fused | 0.48 | [15] |
| Compound 40 | MRSA, E. coli | Dihydrotriazine | 1 | [15] |
| Compound 56 | MRSA (vancomycin- & linezolid-resistant) | Phenyl thiazole replacement | 0.5 | [15] |
| Compound 5f | Various bacteria & fungi | Electron-withdrawing -NO2 | "Highest antimicrobial property" | [14][16] |
Antifungal and Other Antimicrobial Activities
Beyond antibacterial effects, pyrazole derivatives have also shown promise as antifungal, and antimycobacterial agents.[18][19] One study identified a pyrazole derivative with high activity against Mycobacterium tuberculosis (MIC = 4 µg/mL).[18] Another series of poly-heterocyclic compounds containing a pyridylpyrazole moiety displayed excellent fungicidal activity against several plant fungi, with EC50 values in the low µg/mL range.[19]
Table 5: Antifungal and Antimycobacterial Activity of Pyrazole Analogs
| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |
| Unnamed | Mycobacterium tuberculosis | MIC | 4 | [18] |
| 13j | Cercospora arachidicola | EC50 | 14.5 | [19] |
| 12d | Physalospora piricola | EC50 | 10.5 | [19] |
| 13d | Physalospora piricola | EC50 | 9.70 | [19] |
| 13j | Alternaria solani | EC50 | 7.29 | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments commonly cited in the evaluation of pyrazole analogs.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test pyrazole compound.
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole analog for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Reagents and Materials: Bacterial or fungal strain, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), serial dilutions of the pyrazole compound.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well microplate, add the culture medium and serial dilutions of the test compound.
-
Inoculate each well with the microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizing the SAR Landscape
Graphical representations are invaluable for understanding complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, illustrate key concepts in pyrazole SAR studies.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole analog.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 17. acu.edu.in [acu.edu.in]
- 18. Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Isopropyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-isopropyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the N-alkylation of a pyrazole-3-carboxylate ester, followed by hydrolysis to yield the target carboxylic acid.
Synthesis Strategy
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the N-isopropylation of ethyl 1H-pyrazole-3-carboxylate using an isopropyl halide in the presence of a base. The resulting ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is then hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This procedure outlines the N-alkylation of ethyl 1H-pyrazole-3-carboxylate.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
2-Iodopropane
-
Sodium ethoxide (NaOEt) solution (21% in ethanol)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in tetrahydrofuran (THF), add 2-iodopropane (2.0 eq).
-
Add sodium ethoxide (NaOEt, 21% in EtOH, 1.05 eq) to the reaction mixture.
-
Heat the solution to reflux and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding acetic acid (1.1 eq).
-
Stir the mixture for 5 minutes.
-
Add water and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This procedure details the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Suspend ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 N NaOH, 3.0 eq).
-
Heat the mixture to a suitable temperature (e.g., 80 °C) and stir for several hours (e.g., 2 hours)[1].
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to obtain this compound.
Data Presentation
| Step | Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature | Yield |
| 1 | Ethyl 1H-pyrazole-3-carboxylate | 2-Iodopropane, Sodium Ethoxide | 1 : 2 : 1.05 | THF, Ethanol | 16 h | Reflux | ~96%[2] |
| 2 | Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | Sodium Hydroxide | 1 : 3 | Water | 2 h | 80 °C | Not specified |
Visualization
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: 1-Isopropyl-1H-pyrazole-3-carboxylic acid as a Versatile Scaffold in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the carboxylic acid functional group at the 3-position provides a convenient handle for further synthetic modifications, allowing for the construction of diverse molecular libraries. The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.
These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its preparation and its use in the synthesis of amide and ester derivatives. Furthermore, we present a summary of the biological activities of representative pyrazole-3-carboxamide derivatives to highlight the potential of this scaffold in developing novel therapeutic agents.
Synthetic Workflow and Logical Relationships
The following diagram illustrates the central role of this compound as a scaffold, outlining its synthesis from a commercially available starting material and its subsequent conversion into diverse functionalized derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This protocol describes the N-alkylation of ethyl 1H-pyrazole-3-carboxylate to introduce the isopropyl group.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
2-Iodopropane
-
Sodium ethoxide (NaOEt) solution (21% in ethanol)
-
Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in THF, add 2-iodopropane (2.0 eq).
-
Add sodium ethoxide solution (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the reaction to room temperature.
-
Add acetic acid (1.1 eq) and stir for 5 minutes.
-
Add water and extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Expected Yield: ~96%
Protocol 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This protocol details the conversion of the ethyl ester to the target carboxylic acid scaffold.
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate should form. If not, extract the aqueous layer with EtOAc or DCM (3x).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Amide Synthesis from this compound
This protocol outlines a general procedure for the synthesis of amide derivatives using a common coupling reagent, HATU.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution, 5% aqueous (if using DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or DCM.
-
Add the desired amine (1.1 eq), followed by DIPEA (2.0-3.0 eq).
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution to remove residual DMF.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation: Biological Activities of Representative Pyrazole-3-Carboxamide Derivatives
The this compound scaffold is a precursor to a wide array of derivatives with potential therapeutic applications. The following table summarizes the biological activities of several pyrazole-3-carboxamide derivatives, demonstrating the versatility of this structural motif.
| Compound ID | Target/Assay | Activity (IC₅₀/EC₅₀/Kᵢ) | Therapeutic Area |
| PZC-1 | Dengue Virus NS2B-NS3 Protease | EC₅₀ = 2.2 µM | Antiviral |
| PZC-2 | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 25 nM | Anticancer |
| PZC-3 | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 58 nM | Anticancer |
| PZC-4 | Rhizoctonia solani (fungus) | EC₅₀ = 0.37 µg/mL | Agrochemical |
| PZC-5 | A549 lung cancer cell line | Growth Inhibition | Anticancer |
Signaling Pathway and Mechanism of Action
Derivatives of pyrazole-3-carboxylic acid have been shown to act on various biological targets. For instance, as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis. The following diagram illustrates this proposed mechanism of action.
Caption: Inhibition of carbonic anhydrase IX/XII by pyrazole derivatives, leading to cancer cell apoptosis.
Application Notes and Protocols for 1-Isopropyl-1H-pyrazole-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant potential in drug design and discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2][3] The isopropyl group at the N1 position and the carboxylic acid at the C3 position provide key handles for synthetic modification, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes on the utility of this compound in developing novel therapeutics, along with experimental protocols for its derivatization and biological evaluation.
Application Notes
The pyrazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[4][5][6] this compound serves as a valuable starting material for the synthesis of a wide range of bioactive molecules, primarily through the modification of its carboxylic acid group to form amides, esters, and other derivatives.
Key Therapeutic Areas for Derivatives:
-
Oncology: Pyrazole derivatives have been successfully developed as inhibitors of various kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[7][8] The carboxylic acid moiety of this compound can be converted to a carboxamide, a common pharmacophore in many kinase inhibitors that often forms critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.
-
Inflammatory Diseases: The pyrazole scaffold is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[9] Derivatives of this compound can be screened for COX-1 and COX-2 inhibition to identify novel anti-inflammatory agents with potentially improved selectivity and safety profiles.
-
Infectious Diseases: The pyrazole nucleus is a component of various antimicrobial agents.[5][10] By generating libraries of amide or ester derivatives of this compound and screening them against a panel of bacterial and fungal pathogens, novel anti-infective candidates can be identified. A notable target in fungi is succinate dehydrogenase (SDH).[5][11]
-
Metabolic Diseases: Certain pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[12] The carboxylic acid group can act as a zinc-binding group, a key feature for CA inhibition.
Drug Design Strategies:
The carboxylic acid group of this compound is the primary site for chemical modification. Conversion to the corresponding acid chloride is a common first step, followed by reaction with a diverse range of amines or alcohols to generate libraries of amides and esters, respectively.[13] This strategy allows for the systematic exploration of structure-activity relationships (SAR). The isopropyl group on the pyrazole nitrogen can influence the compound's lipophilicity and binding interactions with the target protein.
Quantitative Data Summary
The following tables summarize the biological activities of various pyrazole carboxylic acid derivatives, demonstrating the potential of this chemical class. While specific data for derivatives of this compound are not extensively available in the public domain, the data for analogous compounds highlight the potency that can be achieved with this scaffold.
Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives
| Compound Class | Target | Cell Line | Activity (IC50) | Reference |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | NCI-H520, SNU-16, KATO III | 19 - 99 nM | [7] |
| Pyrazole-indole hybrids | CDK-2 | HepG2 | 6.1 - 7.9 µM | [14] |
| 1H-pyrazole-3-carboxamides | DNA binding | - | K(pym-5)=1.06×10(5) M(-1) | [15] |
| Pyrazole derivatives | CDK2 | - | 0.45 - 1.5 µM | [8] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| Substituted Pyrazoles | COX-2 | 19.87 - 61.24 nM | 13.10 - 22.21 | [9] |
Table 3: Antifungal Activity of Pyrazole Carboxamides
| Compound Class | Target | Pathogen | Activity (EC50) | Reference |
| Pyrazole-aromatic carboxamides | SDH | Rhizoctonia cerealis | 0.93 µg/mL | [5] |
| Pyrazole carboxamides | SDH | Rhizoctonia solani | 0.016 mg/L | [11] |
Table 4: Carbonic Anhydrase Inhibition by Pyrazole-Carboxamides
| Compound Class | Target | Activity (Ki) | Reference |
| Pyrazole-carboxamides with sulfonamide moiety | hCA I | 0.063 - 3.368 µM | [12] |
| Pyrazole-carboxamides with sulfonamide moiety | hCA II | 0.007 - 4.235 µM | [12] |
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole-3-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound.
Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-3-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Use the crude acid chloride directly in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of the crude 1-Isopropyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to screen for the inhibitory activity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.[4][9]
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well plate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, cofactors, and a suitable probe.
-
Add the diluted test compounds or DMSO (for control) to the respective wells.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the product formation over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antifungal Susceptibility Testing
This protocol describes a general method for evaluating the in vitro antifungal activity of synthesized pyrazole derivatives against pathogenic fungi.[5][10]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., RPMI-1640)
-
Test compounds and reference antifungal (e.g., fluconazole) dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Prepare serial dilutions of the test compounds and the reference drug in the growth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a drug-free well as a growth control and an uninoculated well as a blank.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC) visually as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control. Alternatively, measure the optical density at a specific wavelength to quantify growth inhibition.
Visualizations
References
- 1. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide | C12H14N4O | CID 89643795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Pyrazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective derivatization methods for pyrazole-3-carboxylic acids. This class of compounds is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The protocols detailed below are intended to serve as a practical guide for researchers engaged in the synthesis and optimization of pyrazole-based compounds for drug discovery and development.
Introduction to Derivatization Strategies
The carboxylic acid functional group at the 3-position of the pyrazole ring is a versatile handle for chemical modification. Derivatization at this site can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by altering its binding interactions with biological targets.[4][5] Common derivatization strategies include esterification, amidation, conversion to bioisosteric replacements, and cyclization reactions.
A frequent initial step for activating the carboxylic acid is its conversion to a more reactive acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] The resulting pyrazole-3-carbonyl chloride is a key intermediate for synthesizing a variety of esters and amides.[9][10]
I. Esterification of Pyrazole-3-Carboxylic Acids
Esterification is a fundamental derivatization used to mask the polarity of the carboxylic acid, which can enhance cell permeability and oral bioavailability. Esters of pyrazole-3-carboxylic acids have been explored as potential anti-inflammatory agents.[2]
Experimental Protocol: General Esterification via Acid Chloride
This protocol describes a general method for the synthesis of pyrazole-3-carboxylic acid esters from the corresponding acid chloride.
Materials:
-
Pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), xylene)
-
Base (e.g., triethylamine, pyridine)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask, suspend or dissolve the pyrazole-3-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The excess thionyl chloride or solvent is removed under reduced pressure to yield the crude pyrazole-3-carbonyl chloride, which is often used in the next step without further purification.[8][11]
-
Ester Formation: Dissolve the crude acid chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution in an ice bath.
-
Add the desired alcohol (1.0-1.2 equivalents) to the solution, followed by the dropwise addition of a base like triethylamine or pyridine (1.1-1.5 equivalents) to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours) until completion.
-
Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 1M HCl), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude ester is then purified by a suitable method, such as recrystallization or column chromatography.[6][12]
Table 1: Examples of Pyrazole-3-Carboxylate Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | 1. SOCl₂; 2. Methanol, Schotten-Baumann | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | Not Specified | [6] |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid | 1. SOCl₂; 2. Methanol | Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylate | Not Specified | [8] |
| 4-nitro-1H-pyrazole-3-carboxylic acid | 1. Oxalyl chloride, DMF, THF; 2. Amine, Pyridine | Corresponding Amide | Not Specified | [13] |
II. Amidation of Pyrazole-3-Carboxylic Acids
The formation of pyrazole-3-carboxamides is a widely employed strategy in drug discovery. The amide bond can participate in hydrogen bonding interactions within a target's binding site, and the diversity of available amines allows for extensive structure-activity relationship (SAR) studies.[1][14] Pyrazole-3-carboxamides have shown promise as anticancer agents and inhibitors of various enzymes.[7][13]
Experimental Protocol: General Amidation via Acid Chloride
This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamides.
Materials:
-
Pyrazole-3-carbonyl chloride (prepared as in the esterification protocol)
-
Primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), xylene)
-
Base (e.g., triethylamine, pyridine)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the pyrazole-3-carbonyl chloride in an anhydrous solvent like DCM, THF, or xylene.[11]
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acid chloride solution.
-
The reaction mixture is typically stirred at 0°C for a short period and then allowed to warm to room temperature, stirring for an additional 2-24 hours.[13]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the mixture is washed sequentially with water, dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired pyrazole-3-carboxamide.[11][15]
Table 2: Examples of Pyrazole-3-Carboxamide Synthesis
| Starting Material (Acid Chloride) | Amine/Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Various sulfonamide derivatives | THF | Reflux, 5 h | High | [7] |
| 4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Xylene | Reflux, 10 h | Not Specified | [11] |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carbonyl chloride | 1-aminopiperidine | DCM | 0°C to RT, 3 h | Not Specified | [8] |
III. Bioisosteric Replacement of the Carboxylic Acid Group
In drug development, it is often desirable to replace the carboxylic acid moiety with a bioisostere to improve pharmacokinetic properties such as metabolic stability and oral bioavailability.[5] Tetrazoles are common bioisosteres for carboxylic acids due to their similar pKa and ability to participate in similar intermolecular interactions.[4][16]
The synthesis of a tetrazole bioisostere from a pyrazole-3-carboxylic acid typically involves a multi-step sequence, often proceeding through a nitrile intermediate.
Experimental Protocol: Conversion of Amide to Nitrile (Precursor to Tetrazole)
This protocol describes the dehydration of a primary pyrazole-3-carboxamide to the corresponding nitrile, which can then be converted to a tetrazole.
Materials:
-
Pyrazole-3-carboxamide
-
Dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃))
-
Solvent (e.g., dimethylformamide (DMF))
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary pyrazole-3-carboxamide in a suitable solvent such as DMF.
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent, for instance, a mixture of DMF and SOCl₂.[6]
-
Stir the reaction mixture in the ice bath for several hours (e.g., 24 hours).[6]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched by pouring it onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to yield the pyrazole-3-carbonitrile.
Table 3: Example of Nitrile Formation
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | SOCl₂, DMF, ice-water, 24h | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | Not Specified | [6] |
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the derivatization processes described.
Caption: General workflow for the derivatization of pyrazole-3-carboxylic acids.
Caption: Conceptual diagram of bioisosteric replacement in drug design.
Conclusion
The derivatization of pyrazole-3-carboxylic acids is a critical step in the development of new therapeutic agents. The methods outlined in these application notes provide a foundation for synthesizing a diverse library of pyrazole derivatives. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and research objectives. Careful consideration of the desired physicochemical and pharmacological properties will guide the selection of the most appropriate derivatization strategy.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the antimicrobial screening of novel or synthesized pyrazole derivatives. The following protocols outline the necessary steps for preliminary screening, quantitative assessment of antimicrobial activity, and initial safety profiling.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial properties. The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. This guide details a standardized workflow for the initial in vitro evaluation of pyrazole derivatives against clinically relevant microbial strains.
Experimental Workflow
The overall experimental workflow for screening pyrazole derivatives for antimicrobial activity is depicted below. This process begins with a preliminary qualitative screening to identify active compounds, followed by quantitative determination of their potency and a preliminary assessment of their safety profile.
Caption: Experimental workflow for antimicrobial screening of pyrazole derivatives.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in clear, structured tables for easy comparison of the activity and safety of the tested pyrazole derivatives.
Table 1: Zone of Inhibition (ZOI) of Pyrazole Derivatives against Test Microorganisms
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus (ATCC 25923) | Zone of Inhibition (mm) vs. E. coli (ATCC 25922) | Zone of Inhibition (mm) vs. C. albicans (ATCC 10231) | Positive Control (Drug) | Negative Control (Solvent) |
| PZD-001 | 100 | |||||
| PZD-002 | 100 | |||||
| ... | ... |
Table 2: Minimum Inhibitory Concentration (MIC) of Active Pyrazole Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus (ATCC 25923) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. C. albicans (ATCC 10231) | Positive Control (Drug) |
| PZD-001 | ||||
| PZD-002 | ||||
| ... |
Table 3: Hemolytic (HC₅₀) and Cytotoxic (CC₅₀) Concentrations of Potent Pyrazole Derivatives
| Compound ID | HC₅₀ (µg/mL) | CC₅₀ (µg/mL) on VERO cells | Selectivity Index (SI = CC₅₀ / MIC) |
| PZD-001 | |||
| PZD-002 | |||
| ... |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures to ensure reliable and reproducible results.
Preparation of Test Compounds and Microbial Inoculum
4.1.1. Stock Solutions of Pyrazole Derivatives:
-
Weigh a precise amount of each pyrazole derivative.
-
Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
-
Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.
-
Store the stock solutions at -20°C until use.
4.1.2. Microbial Strains: A panel of representative microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 10231).
4.1.3. Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick a few colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1][2]
Agar Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.[3][4][5]
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the MHA plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[4][5]
-
Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution (at a specific concentration, e.g., 1 mg/mL) into each well.[4]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO).[3][6]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[3][6]
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters. A clear zone around the well indicates antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Protocol:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the pyrazole derivative stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[8][9]
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]
Hemolytic Assay
This assay assesses the lytic effect of the compounds on red blood cells (RBCs), providing an initial indication of cytotoxicity.[10][11]
Protocol:
-
Obtain fresh human or sheep red blood cells (RBCs).
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
In a 96-well plate, add serial dilutions of the pyrazole derivatives.
-
Add the 2% RBC suspension to each well.
-
Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.[12]
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm (hemoglobin release).
-
Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls. The HC₅₀ is the concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[13][14]
Protocol:
-
Seed a suitable mammalian cell line (e.g., VERO cells) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Remove the culture medium and add fresh medium containing serial dilutions of the pyrazole derivatives.
-
Include a cell control (cells with medium only) and a solvent control.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration. The CC₅₀ is the concentration that reduces cell viability by 50%.
Potential Mechanism of Action
While a detailed mechanism of action study is beyond the scope of this initial screening protocol, it is important to consider potential targets for pyrazole derivatives. Published literature suggests that some pyrazole derivatives may exert their antimicrobial effect through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity.[15]
Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.
Conclusion
This document provides a standardized set of protocols for the initial antimicrobial screening of pyrazole derivatives. By following these guidelines, researchers can obtain reliable and comparable data on the antimicrobial activity and preliminary safety profile of their compounds, facilitating the identification of promising candidates for further drug development.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hereditybio.in [hereditybio.in]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haemoscan.com [haemoscan.com]
- 13. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Assays for Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of in vitro assays to evaluate the anti-inflammatory properties of pyrazole compounds. These assays are crucial for the initial screening and characterization of novel anti-inflammatory drug candidates.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including notable anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade. This document outlines protocols for assessing the inhibitory potential of pyrazole compounds against cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the release of pro-inflammatory cytokines.
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory profile of pyrazole compounds. These assays target different aspects of the inflammatory response.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: Cyclooxygenases (COX) are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. This fluorometric assay measures the peroxidase activity of the COX-2 enzyme.
Experimental Protocol:
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test pyrazole compounds
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test pyrazole compound at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control (Celecoxib).
-
Add the diluted human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission ≈ 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
-
Nitric Oxide Synthase (NOS) Inhibition Assay
Principle: Nitric oxide (NO) is a signaling molecule that plays a role in inflammation. Inducible nitric oxide synthase (iNOS) produces large amounts of NO during the inflammatory response. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for the inhibition of NO production.
-
Cytokine Release Assay (TNF-α and IL-6)
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. This assay measures the ability of pyrazole compounds to inhibit the release of these cytokines from LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test pyrazole compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate for 18-24 hours.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically.
-
A standard curve is generated using recombinant cytokines to determine the concentration of TNF-α and IL-6 in the samples.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values.
-
Data Presentation
The quantitative data for the anti-inflammatory activity of various pyrazole compounds are summarized in the tables below for easy comparison.
Table 1: COX-2 Inhibitory Activity of Pyrazole Compounds
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrazole Derivative A | 0.043 | >100 | [1] |
| Pyrazole Derivative B | 1.15 | 8.31 | [2] |
| Pyrazole Derivative C | 1.79 | 72.73 | [3] |
| Celecoxib (Control) | 0.03 - 2.16 | 7.6 - 375 | [2][3] |
Table 2: Nitric Oxide Synthase Inhibitory Activity of Pyrazole Compounds
| Compound | NO Production IC50 (µM) in RAW 264.7 cells | Reference |
| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 (purified iNOS) | [4] |
| 4-Methyl-PCA | 2.4 (purified iNOS) | [4] |
| Pyrazole Derivative D | >169 | [5] |
| L-NMMA (Control) | ~6 (purified iNOS) | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokine Release by Pyrazole Compounds in LPS-stimulated RAW 264.7 Cells
| Compound | TNF-α Inhibition (%) at 50 µM | IL-6 Inhibition (%) at 50 µM | Reference |
| Pyrazole Derivative E | 70 | 78 | [2] |
| Pyrazole Derivative F | Significant reduction (dose-dependent) | Significant reduction (dose-dependent) | [6] |
| Dexamethasone (Control) | Significant inhibition | Significant inhibition | [6] |
Signaling Pathways and Experimental Workflow Visualization
The anti-inflammatory effects of pyrazole compounds are often mediated through the modulation of key signaling pathways. Diagrams illustrating these pathways and the experimental workflows are provided below.
Experimental workflow for evaluating pyrazole compounds.
Simplified NF-κB signaling pathway in inflammation.
Simplified p38 MAPK signaling pathway.
Conclusion
The described in vitro assays provide a robust framework for the preliminary evaluation of the anti-inflammatory potential of novel pyrazole compounds. By assessing their effects on key enzymes like COX-2 and iNOS, and their ability to modulate pro-inflammatory cytokine production, researchers can effectively screen and prioritize compounds for further development. The provided protocols and data tables serve as a valuable resource for initiating these critical pre-clinical studies.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H NMR Spectral Analysis of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the ¹H NMR spectral analysis of this compound, including a predicted spectrum, experimental protocols, and data interpretation.
Predicted ¹H NMR Spectral Data
Due to the limited availability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted spectrum provides an expected range for chemical shifts (δ), multiplicity, and coupling constants (J).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 (pyrazole) | 6.8 - 7.0 | d | ~2-3 | 1H |
| H-5 (pyrazole) | 7.6 - 7.8 | d | ~2-3 | 1H |
| CH (isopropyl) | 4.5 - 4.7 | sept | ~6-7 | 1H |
| CH₃ (isopropyl) | 1.4 - 1.6 | d | ~6-7 | 6H |
| COOH | 12.0 - 13.0 | br s | - | 1H |
Signal Assignment and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals:
-
Carboxylic Acid Proton (COOH): This proton is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum (12.0 - 13.0 ppm). The broadness of the signal is due to hydrogen bonding and chemical exchange.
-
Pyrazole Ring Protons (H-4 and H-5): The two protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-5 proton is generally shifted further downfield compared to the H-4 proton due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.
-
Isopropyl Group Protons (CH and CH₃): The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 0-16 ppm.
-
Number of Scans (NS): 16-64 scans (can be adjusted based on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AT): 2-4 seconds.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift scale.
Logical Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of this compound.
Caption: A logical workflow for the ¹H NMR spectral analysis of a small molecule.
Signaling Pathway of Information in ¹H NMR
The following diagram illustrates how the structural information of the molecule is encoded and decoded in a ¹H NMR experiment.
Caption: Relationship between molecular structure and ¹H NMR spectral parameters.
Conclusion
The ¹H NMR spectral analysis of this compound provides crucial information for its structural verification and purity assessment. By following the detailed protocols and utilizing the predicted spectral data as a guide, researchers can confidently identify and characterize this compound, facilitating its application in drug discovery and development. For unambiguous structure confirmation, especially for novel compounds, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.
Application Note: Mass Spectrometry Fragmentation Patterns of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds extensively utilized as scaffolds in the development of pharmaceuticals and agrochemicals. The structural isomerism of the carboxylic acid group on the pyrazole ring (positions 3, 4, or 5) significantly influences the molecule's biological activity and physicochemical properties. Consequently, the unambiguous identification of these isomers is critical in drug discovery, development, and quality control.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the structural elucidation and quantification of pyrazole carboxylic acids. This application note provides a detailed overview of the characteristic fragmentation patterns of pyrazole carboxylic acid isomers observed under electrospray ionization (ESI), along with comprehensive protocols for their analysis.
Fragmentation Patterns of Pyrazole Carboxylic Acids
The fragmentation of pyrazole carboxylic acids in the mass spectrometer is influenced by the ionization mode (positive or negative) and the position of the carboxylic acid group on the pyrazole ring.
Negative Ion Mode (ESI-)
In negative ion mode, pyrazole carboxylic acids are readily deprotonated to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion typically leads to the following key fragmentation pathways:
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation for all isomers is the neutral loss of 44 Da, corresponding to the elimination of carbon dioxide from the carboxylate group. This results in a prominent fragment ion corresponding to the deprotonated pyrazole ring.
-
Ring Cleavage: Subsequent fragmentation of the deprotonated pyrazole ring can occur, although this is generally less favorable than decarboxylation.
The relative abundance of the decarboxylated product ion can vary depending on the stability of the resulting pyrazole anion, which is influenced by the position of the former carboxyl group.
Positive Ion Mode (ESI+)
In positive ion mode, pyrazole carboxylic acids are protonated to form the [M+H]⁺ ion. The fragmentation of the protonated molecule is generally more complex and can provide more detailed structural information. Key fragmentation pathways include:
-
Loss of Water (H₂O): A common initial fragmentation is the neutral loss of 18 Da, corresponding to the elimination of a water molecule from the carboxylic acid group.
-
Loss of Formic Acid (HCOOH): A neutral loss of 46 Da, corresponding to the elimination of formic acid, is also frequently observed.
-
Loss of Carbon Monoxide (CO): Following the initial loss of water, a subsequent loss of 28 Da (CO) can occur.
-
Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, primarily through the loss of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N₂, 28 Da). The specific ring fragmentation pathways can be influenced by the position of the carboxylic acid group and any other substituents.
Distinguishing Isomers:
While the major fragmentation pathways are common to all isomers, the relative intensities of the fragment ions can differ, providing a basis for their differentiation. For instance, the stability of the precursor and product ions can vary depending on the electronic effects of the carboxylic acid group at different positions, leading to subtle but measurable differences in the MS/MS spectra.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for the three isomers of pyrazole carboxylic acid (Molecular Weight: 112.09 g/mol ) in both positive and negative ESI modes. The relative abundances are indicative and can vary based on instrumental conditions.
| Precursor Ion | Isomer | Fragmentation | Fragment m/z | Predicted Relative Abundance |
| [M-H]⁻ (m/z 111.0) | Pyrazole-3-carboxylic acid | -CO₂ | 67.0 | High |
| Pyrazole-4-carboxylic acid | -CO₂ | 67.0 | High | |
| Pyrazole-5-carboxylic acid | -CO₂ | 67.0 | High | |
| [M+H]⁺ (m/z 113.0) | Pyrazole-3-carboxylic acid | -H₂O | 95.0 | Moderate to High |
| -HCOOH | 67.0 | Moderate | ||
| -H₂O, -CO | 67.0 | Moderate | ||
| Pyrazole-4-carboxylic acid | -H₂O | 95.0 | Moderate to High | |
| -HCOOH | 67.0 | Moderate | ||
| -H₂O, -CO | 67.0 | Moderate | ||
| Pyrazole-5-carboxylic acid | -H₂O | 95.0 | Moderate to High | |
| -HCOOH | 67.0 | Moderate | ||
| -H₂O, -CO | 67.0 | Moderate |
Experimental Protocols
This section provides a general protocol for the analysis of pyrazole carboxylic acids using LC-MS/MS. Optimization of these parameters for specific instruments and applications is recommended.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of pyrazole carboxylic acid isomers (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution with the initial mobile phase.
-
Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Dilution ("Dilute and Shoot"): For urine samples, a simple dilution with the initial mobile phase (e.g., 1:10) may be sufficient.
-
Solid-Phase Extraction (SPE): For lower concentrations or complex matrices, SPE can be used for sample cleanup and concentration. A mixed-mode or polymer-based sorbent can be effective.
-
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for 0.5-1 minute, then ramp to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Full Scan for precursor ion identification and Product Ion Scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (optimize for precursor ion intensity).
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: 10 - 40 eV (optimize for characteristic fragment ions).
-
Visualizations
General Fragmentation Pathway of Pyrazole Carboxylic Acids
Caption: General fragmentation pathways for pyrazole carboxylic acids in positive and negative ESI modes.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the analysis of pyrazole carboxylic acids by LC-MS/MS.
Conclusion
This application note provides a foundational understanding of the mass spectrometric fragmentation patterns of pyrazole carboxylic acids and a practical protocol for their analysis. By leveraging the characteristic fragmentation pathways, researchers can confidently identify and differentiate between isomers, which is essential for advancing drug discovery and development programs involving this important class of compounds. The provided protocols offer a robust starting point for method development and can be adapted to suit specific analytical needs.
Preparation of Pyrazole-3-Carboxylic Acid Amides and Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3-carboxylic acid derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The amide and ester functionalities at the 3-position of the pyrazole ring are crucial pharmacophores that modulate the biological activity, physicochemical properties, and pharmacokinetic profiles of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-3-carboxylic acid amides and esters, intended to guide researchers in the efficient preparation of these valuable compounds.
Synthetic Strategies
The preparation of pyrazole-3-carboxylic acid amides and esters can be broadly categorized into two main approaches:
-
Functionalization of a Pre-existing Pyrazole-3-carboxylic Acid Core: This is a common and versatile method that involves the initial synthesis or commercial acquisition of a pyrazole-3-carboxylic acid, which is then converted to the desired amide or ester. A key intermediate in this approach is the pyrazole-3-carbonyl chloride, which readily reacts with a variety of nucleophiles.
-
Construction of the Pyrazole Ring with Concurrent Introduction of the Carboxylate Moiety: This approach involves the cyclization of acyclic precursors to form the pyrazole ring with the ester group already incorporated. This is often achieved through multi-component, one-pot reactions, which can be highly efficient.
The following diagram illustrates the general synthetic workflows:
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-3-Carbonyl Chloride from Pyrazole-3-Carboxylic Acid
This protocol describes the conversion of a pyrazole-3-carboxylic acid to its more reactive acid chloride derivative, a key intermediate for the synthesis of amides and esters.[2]
Materials:
-
Pyrazole-3-carboxylic acid derivative
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a solution of the pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C. Alternatively, the reaction can be performed in neat thionyl chloride.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Pyrazole-3-Carboxylic Acid Amides from Pyrazole-3-Carbonyl Chloride
This protocol details the amidation of pyrazole-3-carbonyl chloride with various primary and secondary amines.
Materials:
-
Pyrazole-3-carbonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
-
Base (e.g., Triethylamine (TEA), Pyridine, or excess amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a base (1.5-2.0 eq, if the amine is used as its salt or if a non-amine base is used) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of pyrazole-3-carbonyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
The following diagram illustrates the workflow for the synthesis of pyrazole-3-carboxamides from the corresponding carboxylic acid.
Protocol 3: Synthesis of Pyrazole-3-Carboxylic Acid Esters from Pyrazole-3-Carbonyl Chloride
This protocol outlines the esterification of pyrazole-3-carbonyl chloride with various alcohols.
Materials:
-
Pyrazole-3-carbonyl chloride
-
Alcohol (R'OH) (1.0-5.0 eq, can also be used as the solvent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat alcohol)
-
Base (e.g., Triethylamine (TEA) or Pyridine, optional but recommended)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if necessary)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent or the desired alcohol.
-
If not using the alcohol as the solvent, add the alcohol (1.0-1.2 eq) to the solution.
-
Add a base (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux until the reaction is complete as monitored by TLC (typically 1-6 hours).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate.
-
Purify the crude ester by recrystallization or silica gel column chromatography.
Protocol 4: One-Pot Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylates
This protocol describes a two-step, one-pot synthesis of pyrazole-3-carboxylic acid esters starting from acetophenone derivatives and diethyl oxalate.[3][4]
Materials:
-
Substituted acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure: Step 1: Formation of the dioxo-ester intermediate
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of the substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
Step 2: Cyclization to form the pyrazole ester 4. To the suspension of the dioxo-ester intermediate from Step 1, add glacial acetic acid to neutralize the mixture. 5. Add hydrazine hydrate (1.2 eq) to the reaction mixture. 6. Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC. 7. After completion, cool the reaction mixture and pour it into ice-water. 8. The precipitated solid is collected by filtration, washed with water, and dried. 9. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize representative yields for the synthesis of pyrazole-3-carboxylic acid amides and esters using various substrates.
Table 1: Synthesis of Pyrazole-3-Carboxamides from a Pyrazole-3-Carbonyl Chloride
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-phenyl-pyrazole-3-carboxamide | 71 | [5] |
| 2 | p-Toluidine | N-(p-tolyl)-pyrazole-3-carboxamide | 73 | [5] |
| 3 | p-Chloroaniline | N-(4-chlorophenyl)-pyrazole-3-carboxamide | 68 | [5] |
| 4 | Benzylamine | N-benzyl-pyrazole-3-carboxamide | 75-85 | General observation |
| 5 | Morpholine | (Morpholino)(pyrazol-3-yl)methanone | 80-90 | General observation |
Table 2: Synthesis of Pyrazole-3-Carboxylic Acid Esters from a Pyrazole-3-Carbonyl Chloride [6][7]
| Entry | Alcohol | Product | Yield (%) | Reference |
| 1 | Methanol | Methyl pyrazole-3-carboxylate | 66 | [6] |
| 2 | Ethanol | Ethyl pyrazole-3-carboxylate | 65 | [6] |
| 3 | Isopropyl alcohol | Isopropyl pyrazole-3-carboxylate | 35 | [6][7] |
| 4 | n-Butyl alcohol | n-Butyl pyrazole-3-carboxylate | 64 | [8] |
Table 3: One-Pot Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylates [3][4]
| Entry | Acetophenone Substituent | Product | Yield (%) | Reference |
| 1 | 4-H | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 78 | [3][4] |
| 2 | 4-Cl | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 82 | [3][4] |
| 3 | 4-OCH₃ | Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 85 | [3][4] |
| 4 | 3,4-(OCH₃)₂ | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75 | [3][4] |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of pyrazole-3-carboxylic acid amides and esters. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring. The functionalization of a pre-existing pyrazole-3-carboxylic acid offers high versatility for creating diverse libraries of amides and esters. On the other hand, one-pot cyclization methods can be highly efficient for the synthesis of specific ester derivatives. These methods are crucial for the exploration of pyrazole-based compounds in drug discovery and development.
References
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Nitric Oxide Donor Hybrids from Pyrazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nitric oxide (NO) donor hybrids derived from pyrazole-3-carboxylic acid. This class of compounds holds significant promise in medicinal chemistry, leveraging the diverse biological activities of the pyrazole scaffold with the multifaceted signaling properties of nitric oxide. The strategic combination aims to yield novel therapeutic agents with enhanced efficacy and potentially reduced side effects for various conditions, including inflammation and cancer.
Rationale for Hybridization
Pyrazole derivatives are known for a wide range of pharmacological activities.[1] By chemically linking a nitric oxide-donating moiety, such as a nitrate ester or an oxime, to a pyrazole-3-carboxylic acid backbone, it is possible to create hybrid molecules with synergistic or complementary therapeutic effects.[2][3] The NO-donating component can confer additional benefits, such as vasodilation, anti-platelet aggregation, and enhanced anti-inflammatory or anticancer activity, while potentially mitigating some of the adverse effects associated with the parent pyrazole molecule, like gastric ulceration.[1]
Synthesis and Characterization
The synthesis of pyrazole-3-carboxylic acid NO-donor hybrids typically involves a multi-step process. The general workflow begins with the synthesis of the core pyrazole-3-carboxylic acid derivative, followed by the introduction of a linker and finally the attachment of the NO-donating moiety.
Experimental Workflow for Synthesis and Initial Evaluation
Caption: General workflow for the synthesis and biological evaluation of pyrazole-3-carboxylic acid NO-donor hybrids.
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrazole-3-carboxylic acid NO-donor hybrids, focusing on their nitric oxide releasing capabilities and biological activities.
Table 1: In Vitro Nitric Oxide Release
| Compound | NO Donor Moiety | % NO Release | Reference |
| 5a | Oxime | 7.80 | [2] |
| 5b | Oxime | 10.06 | [2] |
| 5d | Oxime | 9.30 | [2] |
| 10 | Nitrate Ester | 13.84 | [2] |
| 16b | Oxime | 3.06 | [4] |
| 19b | Oxime | 3.17 | [4] |
Table 2: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7a | HepG2 | 6.1 ± 1.9 | [3] |
| 7b | HepG2 | 7.9 ± 1.9 | [3] |
| 19b | PC-3 | 1.48 | [4] |
| 19e | PC-3 | 0.33 | [4] |
| PTA-1 | A549 | 0.17 | [5] |
| PTA-1 | Jurkat | 0.32 | [5] |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Assay | ED₅₀ (µmol/kg) | Reference |
| 16b | Carrageenan-induced paw edema | 54.45 | [4] |
| 16e | Carrageenan-induced paw edema | 49.23 | [4] |
| 19b | Carrageenan-induced paw edema | 46.98 | [4] |
| 19e | Carrageenan-induced paw edema | 48.12 | [4] |
| Celecoxib (Reference) | Carrageenan-induced paw edema | 76.09 | [4] |
Experimental Protocols
Protocol for In Vitro Nitric Oxide Release Measurement (Griess Assay)
This protocol describes the colorimetric determination of nitrite (a stable product of NO) released from pyrazole-NO donor hybrids using the Griess reagent.
Materials:
-
Pyrazole-NO donor hybrid compound
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (for standard curve)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: a. Prepare a 1 mM stock solution of sodium nitrite in PBS. b. Perform serial dilutions to obtain standard solutions ranging from 1 µM to 100 µM. c. Add 50 µL of each standard solution to triplicate wells of a 96-well plate. Add 50 µL of PBS to blank wells.
-
Sample Preparation and Incubation: a. Prepare a stock solution of the pyrazole-NO donor hybrid in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in PBS to the desired final concentration. c. Add 50 µL of the sample solution to triplicate wells of the 96-well plate. d. Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours).
-
Griess Reaction: a. After incubation, add 50 µL of Solution A (sulfanilamide) to all wells (standards, samples, and blank). b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B (N-(1-naphthyl)ethylenediamine) to all wells. d. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
Measurement: a. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. c. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. d. The percentage of NO release can be calculated relative to the theoretical maximum amount of NO that can be released from the initial concentration of the hybrid compound.[6]
Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of pyrazole-NO donor hybrids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole-NO donor hybrid compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the pyrazole-NO donor hybrid in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). c. Incubate for 48-72 hours.
-
MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways
Anticancer Mechanism of Action
Several pyrazole-NO donor hybrids exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The released nitric oxide can potentiate these effects.
Proposed Apoptotic Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,4-triazole/pyrazole hybrids linked to oxime moiety as nitric oxide donor celecoxib analogs: Synthesis, cyclooxygenase inhibition anti-inflammatory, ulcerogenicity, anti-proliferative activities, apoptosis, molecular modeling and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of Knorr pyrazole synthesis reactions.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Knorr pyrazole synthesis reactions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed.[3][4] The mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[2]
Q2: My reaction is resulting in a very low yield. What are the most common causes?
Low yields in the Knorr synthesis can arise from several factors. The most common issues include:
-
Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh reagent is recommended.[5]
-
Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH may require optimization for specific substrates.[5]
-
Incorrect Stoichiometry: Ensuring the correct ratio of reactants is crucial. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[5]
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[5]
Q3: I am observing the formation of two regioisomers. How can I improve selectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is influenced by several factors:
-
Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can be directed by the steric bulk and electronic properties of the substituents on both reactants.[6] Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it a more likely site for initial attack.[6]
-
Reaction pH: The acidity of the medium can alter the nucleophilicity of the nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack.[6]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in certain cases.[6][7]
Q4: The reaction mixture has turned dark brown/red. Is this normal and how can I prevent it?
Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[8]
-
Use Fresh Hydrazine: Ensure you are using a fresh, high-purity hydrazine.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[8]
-
Temperature Control: Excessive heat can accelerate the decomposition of reagents. Running the reaction at the lowest feasible temperature for a reasonable rate may reduce impurity formation.[8]
-
Base Addition: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[5]
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the product precipitates from the solution at a temperature above its melting point.[9] To address this:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.[9]
-
Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can help promote gradual cooling.[9]
-
Change Solvent System: Experiment with a different solvent or a mixed-solvent system.[9]
-
Use a Seed Crystal: Adding a small crystal of the pure, solid material to the cooled, supersaturated solution can induce crystallization.[9]
Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common issues encountered during the Knorr pyrazole synthesis.
Data Presentation
Table 1: Effect of Reaction Method on Yield and Time
This table compares the synthesis of pyrazole derivatives using conventional heating versus microwave (MW) irradiation, demonstrating the potential for significant rate enhancement and improved yields with microwave technology.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Method | Solvent | Time | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Conventional | Acetic Acid | 2-3 h | 70-80% | [10] |
| Ethyl Acetoacetate | Phenylhydrazine | Microwave (420W) | None | 10 min | 71% | [11] |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Phenylhydrazine | Conventional | Methanol | 4 h | Moderate | [2] |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Phenylhydrazine | Microwave | None | 6 min | Good | [2][3] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Microwave (360W) | Acetic Acid | 7-10 min | 68-86% | [10] |
Table 2: Effect of Solvent on Regioselectivity
The choice of solvent can be critical for controlling which regioisomer is formed when using an unsymmetrical 1,3-dicarbonyl. Fluorinated alcohols often favor the formation of a single isomer.
| Unsymmetrical 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 75:25 | [7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | >95:5 | [6][7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >95:5 | [7] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | 43:57 | [7] |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: General Synthesis of a Pyrazole Derivative (Conventional Heating)
This protocol provides a general starting point for the synthesis of a substituted pyrazole. Optimization may be required for different substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine or hydrazine hydrate (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, 1-Propanol)
-
Acid catalyst (e.g., Glacial Acetic Acid, 3-5 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Hydrazine Addition: Add the hydrazine derivative to the solution. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (e.g., ~100°C for 1-propanol) for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture. Add water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to obtain the pure pyrazole.
References
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Pyrazole Carboxylic Acids by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude pyrazole carboxylic acids via recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of my pyrazole carboxylic acid?
A1: The ideal solvent should exhibit high solubility for the crude pyrazole carboxylic acid at elevated temperatures and low solubility at room temperature or below. The polarity of your specific pyrazole derivative is a critical factor. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For many pyrazole carboxylic acids, which are polar compounds, polar solvents like alcohols are often a good starting point. Mixed solvent systems, such as ethanol/water or methanol/water, are also highly effective.[1][2] In this system, the crude product is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol) in which it is highly soluble, followed by the dropwise addition of a hot "anti-solvent" (e.g., water) in which it is poorly soluble, until turbidity is observed. The solution is then allowed to cool slowly.[1]
Q2: My pyrazole carboxylic acid is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[1]
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can promote gradual cooling and prevent rapid precipitation as an oil.
-
Change the Solvent System: Experiment with a different solvent or a new solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?
A3: Low yield can be attributed to several factors. To improve your recovery, consider the following:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: Make sure the solution is cooled to a sufficiently low temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.[1]
-
Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole carboxylic acid when hot but have very low solubility for it when cold.[1]
Q4: How can I remove colored impurities during the recrystallization of my pyrazole carboxylic acid?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may result in a lower yield.
Q5: Can recrystallization be used to separate regioisomers of a pyrazole carboxylic acid derivative?
A5: Fractional recrystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system. This technique involves multiple, sequential recrystallization steps to progressively enrich one isomer.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | • Concentrate the solution by boiling off some of the solvent.• Scratch the inside of the flask with a glass rod to create nucleation sites.• Add a seed crystal of the pure compound. |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | • Add a small amount of additional hot solvent.• Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
| The resulting crystals are impure. | Impurities were co-precipitated or trapped in the crystal lattice. | • Ensure the solution was allowed to cool slowly.• Wash the collected crystals with a small amount of the cold recrystallization solvent.• Perform a second recrystallization. |
| The compound precipitates as an oil ("oiling out"). | The melting point of the compound is lower than the temperature of the solution, or the compound is too soluble. | • Add more of the "good" solvent.• Use a lower-boiling point solvent.• Cool the solution very slowly.[1] |
Data Presentation
Table 1: Qualitative Solubility of Representative Pyrazole Carboxylic Acids in Common Solvents
| Compound | Water | Ethanol | Methanol | Ethyl Acetate | Hexane |
| 1H-Pyrazole-3-carboxylic acid | Sparingly soluble (hot), Insoluble (cold) | Soluble (hot), Sparingly soluble (cold) | Soluble (hot), Sparingly soluble (cold) | Sparingly soluble (hot), Insoluble (cold) | Insoluble |
| 1H-Pyrazole-4-carboxylic acid | Sparingly soluble (hot), Insoluble (cold) | Soluble (hot), Sparingly soluble (cold) | Soluble (hot), Sparingly soluble (cold) | Sparingly soluble (hot), Insoluble (cold) | Insoluble |
| 1H-Pyrazole-5-carboxylic acid | Sparingly soluble (hot), Insoluble (cold) | Soluble (hot), Sparingly soluble (cold) | Soluble (hot), Sparingly soluble (cold) | Sparingly soluble (hot), Insoluble (cold) | Insoluble |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Soluble (hot), Sparingly soluble (cold) | Soluble (hot), Sparingly soluble (cold) | Soluble (hot), Soluble (cold) | Soluble (hot), Sparingly soluble (cold) | Insoluble |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Insoluble | Sparingly soluble (hot), Insoluble (cold) | Soluble (in 35% aq. solution, hot) | Sparingly soluble (hot), Insoluble (cold) | Insoluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a significant positive temperature coefficient for the solubility of the pyrazole carboxylic acid is identified.
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid is completely dissolved.[1] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] Subsequently, cool the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.
-
Dissolution: Dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. The two solvents must be miscible.
-
Re-dissolution: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: General workflow for the purification of pyrazole carboxylic acids by recrystallization.
References
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by several factors. Achieving good selectivity is often possible when the 1,3-dicarbonyl compound or the hydrazine has a significant steric or electronic bias.[2][4] Key influencing factors include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction pathway.[2][4]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the reactivity of the carbonyl carbons and the hydrazine nitrogens, thereby influencing the site of initial attack.[2][4]
-
Reaction pH: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Under acidic conditions, protonation can alter nucleophilicity, potentially leading to a different regioisomeric outcome compared to basic conditions.[2][3][4]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[4][5]
-
Temperature: The reaction temperature can be a critical parameter in determining the regiochemical outcome of the synthesis.[4]
Q3: My Knorr synthesis is producing a nearly 1:1 mixture of regioisomers. What can I do?
A3: A nearly equimolar mixture of regioisomers suggests that the substituents on your unsymmetrical 1,3-dicarbonyl and/or hydrazine do not provide sufficient steric or electronic differentiation to favor one reaction pathway over the other.[1][2] To address this, consider the following strategies:
-
Modify the Solvent: Switching to a fluorinated alcohol solvent such as TFE or HFIP can significantly enhance regioselectivity.[5]
-
Adjust the pH: Experiment with acidic or basic catalysis to see if it favors the formation of one isomer.[3][4]
-
Alter the Temperature: Investigate the effect of running the reaction at a different temperature.
-
Employ Alternative Synthetic Methods: If optimizing the Knorr synthesis is unsuccessful, consider alternative methods that offer better regiocontrol, such as using 1,3-dicarbonyl surrogates or employing 1,3-dipolar cycloaddition reactions.[1]
Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A4: When the inherent properties of your starting materials favor the unwanted isomer under standard conditions, a change in reaction strategy is necessary.[1] Consider these approaches:
-
Change the Catalyst: The use of different acid or base catalysts can sometimes reverse or alter the regioselectivity.
-
Utilize Protecting Groups: Temporarily protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can force the initial reaction to occur at the unprotected site, thus controlling the regiochemical outcome.
-
Switch to a Regioselective Synthetic Route: Employing a different synthetic methodology known for its high regioselectivity is often the most effective solution. Examples include the reaction of N-alkylated tosylhydrazones with terminal alkynes or multicomponent reactions designed for regioselective pyrazole synthesis.[1]
Q5: I have already synthesized a mixture of regioisomers. How can I separate them?
A5: If you have a mixture of pyrazole regioisomers, separation is often achievable through chromatographic techniques. Silica gel column chromatography is a commonly used method for separating regioisomers.[6][7] The choice of eluent is crucial and may require some optimization. In some cases, recrystallization from a suitable solvent system can also be an effective method for isolating the desired pure isomer.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyrazole Synthesis
-
Problem: The reaction yields a mixture of regioisomers with no significant preference for one over the other.
-
Potential Cause: The electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl compound and the substituted hydrazine are too similar.
-
Solutions:
-
Solvent Modification: As detailed in the table below, changing the solvent from ethanol to a fluorinated alcohol can drastically improve the regioisomeric ratio.
-
pH Optimization: Systematically vary the pH of the reaction mixture by adding a catalytic amount of acid (e.g., glacial acetic acid) or a base.
-
Alternative Reagents: Consider using a 1,3-dicarbonyl surrogate with more differentiated reactive sites, such as a β-enaminone or an acetylenic ketone.[1]
-
Issue 2: Formation of the Undesired Regioisomer as the Major Product
-
Problem: The reaction favors the formation of the regioisomer that is not the target compound.
-
Potential Cause: The inherent reactivity of the starting materials under the chosen reaction conditions directs the synthesis towards the unwanted isomer.
-
Solutions:
-
Strategic Use of Catalysts: Investigate different Lewis or Brønsted acids or bases to potentially alter the reaction pathway.
-
1,3-Dipolar Cycloaddition: This method provides excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on the reacting partners.[1]
-
Multicomponent Reactions: Explore established multicomponent reaction protocols that are known to be highly regioselective for the synthesis of substituted pyrazoles.[1]
-
Data Presentation: Influence of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of pyrazole formation from various 1,3-diketones and methylhydrazine.
| 1,3-Diketone | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.3 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 98:2 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | TFE | 95:5 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | HFIP | 98:2 |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt is used, an equivalent of a base (e.g., triethylamine) should be added. A catalytic amount of acid may be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure pyrazole.
Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This modified protocol enhances regioselectivity by using a fluorinated alcohol as the solvent.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE), add methylhydrazine (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Solvent Removal: Remove the TFE under reduced pressure.
-
Aqueous Work-up: Dilute the residue with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
1-Isopropyl-1H-pyrazole-3-carboxylic acid stability and degradation pathways.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 1-Isopropyl-1H-pyrazole-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and light.[1][2] The pyrazole ring and the carboxylic acid group are the most likely sites for degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: I've observed a change in the color of my compound. Does this indicate degradation?
A3: A change in color, such as yellowing or browning, can be an indicator of degradation. Pyrazole compounds can be susceptible to the formation of colored impurities, potentially due to oxidative processes or reactions with trace impurities.[3] If you observe a color change, it is crucial to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the chemistry of pyrazole and carboxylic acid moieties, several degradation pathways are plausible. These include:
-
Hydrolysis: While the carboxylic acid itself is stable against hydrolysis, derivatives such as esters are susceptible, particularly under basic conditions.[4][5]
-
Oxidation: The pyrazole ring can undergo oxidation, potentially leading to hydroxylation or even ring-opening.[6][7]
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to bond cleavage or rearrangement.[8][9]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO2.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your stock solution and solid compound using a validated analytical method (e.g., HPLC, LC-MS). Prepare fresh solutions for each experiment. Ensure proper storage conditions are maintained. |
| Low solubility in aqueous buffers | The compound may have limited solubility, especially at low pH where the carboxylic acid is protonated. | Increase the pH of the buffer to deprotonate the carboxylic acid, which should enhance aqueous solubility. The use of a small percentage of a co-solvent (e.g., DMSO, ethanol) may also be necessary. Always check for compound stability in the chosen solvent system. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products during the experiment or sample preparation. | This could be due to exposure to harsh conditions (e.g., high temperature, extreme pH, or oxidative reagents). It is advisable to conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[1][2] |
| Reaction mixture changes color unexpectedly | Possible degradation of the pyrazole ring. | Pyrazole rings can be sensitive to certain reagents and conditions.[3] Protect your reaction from light and consider running it under an inert atmosphere. Analyze the colored byproducts to understand the degradation pathway. |
Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways for this compound based on known reactivity of the pyrazole and carboxylic acid functional groups.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To assist researchers in evaluating the stability of this compound, the following is a general protocol for a forced degradation study. This protocol is based on ICH guidelines and common industry practices.[1][2][10]
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer solutions (e.g., phosphate or acetate)
-
Validated stability-indicating HPLC method
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
Detailed Methodologies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic co-solvent).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at the same time points as the acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at the specified time points.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Withdraw samples at various time points and prepare solutions for analysis.
-
Solution State: Incubate an aliquot of the stock solution at 80°C. Withdraw samples at the specified time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.
-
Calculate the percentage of degradation for each condition.
-
Data Presentation for Stability Studies
The following tables provide a template for summarizing the quantitative data obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (Peak Area %) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | |||
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | |||
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | |||
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Thermal (Solid), 80°C | 0 | |||
| 24 | ||||
| 48 | ||||
| Photostability | - |
Table 2: Long-Term Stability Study Data (Example)
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |
| 25°C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Cyclocondensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via cyclocondensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole cyclocondensation experiments, offering potential causes and solutions in a structured question-and-answer format.
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a frequent challenge in pyrazole synthesis and can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
-
Potential Cause: Poor quality or degradation of reagents.
-
Solution: Hydrazine derivatives can be sensitive to air and moisture. It is crucial to use fresh or properly stored hydrazines. The purity of the 1,3-dicarbonyl compound or other starting materials should also be verified.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: Temperature, reaction time, and solvent play a critical role. Systematically screen different solvents, as aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to improve yields compared to commonly used protic solvents like ethanol.[1] Optimize the reaction temperature and time; prolonged reaction times or excessive heat can lead to decomposition of reactants or products.
-
-
Potential Cause: Inefficient catalysis.
-
Potential Cause: Competing side reactions.
-
Solution: The formation of regioisomers or other byproducts can reduce the yield of the desired pyrazole. Modifying the reaction conditions, such as pH or catalyst, can help steer the reaction towards the desired product.[2]
-
Q2: I am observing the formation of multiple products, indicating a lack of regioselectivity. How can I improve this?
Regioselectivity is a significant concern, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[2]
-
Potential Cause: Steric and electronic effects.
-
Solution: The steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine influence which carbonyl group is preferentially attacked.[2] Consider modifying the starting materials to favor the formation of one isomer.
-
-
Potential Cause: Inappropriate reaction conditions.
-
Solution: The pH of the reaction medium can significantly impact regioselectivity.[2] Experiment with different acid or base catalysts and solvent systems. For instance, carrying out the reaction in DMSO or ethanol with acetic acid catalysis has been shown to improve selectivity.[1] Aprotic dipolar solvents in an acidic medium have also been reported to provide good regioselectivity.[1]
-
Q3: The reaction is not proceeding to completion, and I am recovering unreacted starting materials. What should I do?
Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC).[4] If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious of potential product decomposition at higher temperatures.
-
-
Potential Cause: Ineffective activation of the carbonyl group.
-
Solution: The reaction is often catalyzed by acid, which protonates a carbonyl group, making it more electrophilic.[2] Ensure that the catalyst is active and present in a sufficient amount.
-
-
Potential Cause: Reversibility of the initial condensation step.
-
Solution: The initial formation of the hydrazone intermediate can be reversible.[2] Removing water as it is formed, for example, by using a Dean-Stark apparatus, can help drive the reaction forward.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a classic and widely used method for preparing pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][5][6] The reaction proceeds through the following key steps:
-
Condensation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[2]
-
Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.[2]
Q2: What are some common variations of the pyrazole cyclocondensation reaction?
Besides the classic Knorr synthesis using 1,3-dicarbonyl compounds, several other substrates can be employed:
-
From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines first yields pyrazolines, which can then be oxidized to pyrazoles.[1][5]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize highly substituted pyrazoles in a one-pot fashion, often with greater molecular diversity.[5][6]
-
From α,β-Unsaturated Carbonyls with a Leaving Group: Using substrates with a leaving group at the β-position allows for direct aromatization to the pyrazole without a separate oxidation step.[5]
Q3: Are there any green chemistry approaches to pyrazole synthesis?
Yes, several more environmentally friendly methods have been developed. These include:
-
Use of Green Solvents: Water has been successfully used as a solvent in some pyrazole syntheses, offering a low-cost and non-toxic alternative to traditional organic solvents.[7]
-
Catalyst Choice: The use of heterogeneous catalysts like nano-ZnO allows for easier separation and recycling of the catalyst.[1]
-
Solvent-Free Conditions: Some methods have been developed that proceed under solvent-free conditions, reducing waste.[8]
Experimental Protocols
Below are detailed methodologies for key pyrazole cyclocondensation experiments. These should be considered as starting points and may require optimization for different substrates.
Protocol 1: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazole from a β-ketoester and hydrazine hydrate.[2][9]
-
Reagents:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture with stirring on a hot plate at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).
-
Once the ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring.
-
Cool the mixture in an ice bath for 10-15 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
Protocol 2: Synthesis from an α,β-Unsaturated Ketone (Chalcone)
This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and an arylhydrazine.[1]
-
Reagents:
-
Chalcone (e.g., an α,β-ethylenic ketone)
-
Arylhydrazine (e.g., p-(4-(tert-butyl)phenyl)hydrazine)
-
Copper triflate (catalyst)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (ionic liquid)
-
-
Procedure:
-
Combine the chalcone, arylhydrazine, copper triflate, and [bmim][PF6] in a reaction vessel.
-
Stir the mixture at the appropriate temperature (optimization may be required). The reaction proceeds via an addition-cyclocondensation followed by in-situ oxidation.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated through appropriate workup procedures, which may involve extraction and purification by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diketone, Arylhydrazine HCl | - | N,N-Dimethylacetamide | Room Temp | - | 59-98 | [10] |
| Ethyl acetoacetate, Phenylhydrazine | nano-ZnO | - | - | - | 95 | [1] |
| Enaminone, Benzaldehyde, Hydrazine HCl | Ammonium acetate | Water | Reflux | 1 | Good | [7] |
| Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | - | [2][9] |
Visualizations
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Caption: Troubleshooting logic for low yield in pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
Identifying side products in pyrazole synthesis via LC-MS.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during pyrazole synthesis, with a focus on identification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in LC-MS analysis of a Knorr pyrazole synthesis?
A1: The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method, but several side products can arise.[1][2] When analyzing your crude reaction mixture by LC-MS, be aware of the following common impurities:
-
Regioisomers: This is the most common issue when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][3][4] Two different pyrazole products can form, which may have very similar retention times but will be distinguishable by high-resolution mass spectrometry and, more definitively, by NMR.[1][5]
-
Incomplete Cyclization/Dehydration Products: The reaction proceeds via a hydroxylpyrazolidine intermediate which, if dehydration is not complete, may be observed.[6] These pyrazoline intermediates can also be seen as byproducts.[1]
-
Di-addition Products: In some cases, a di-addition of the hydrazine to the dicarbonyl compound can occur, leading to a higher molecular weight byproduct.[1][6]
-
Starting Materials: Unreacted 1,3-dicarbonyl and hydrazine starting materials are often present, especially in incomplete reactions. Monitoring their consumption is key to optimizing reaction time.[3]
-
Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, which may be observable by LC-MS.[1]
The table below summarizes the expected mass differences for these common side products relative to your target pyrazole.
| Side Product Type | Description | Expected Mass Difference from Product (M) |
| Regioisomer | Isomer with different substituent positions. | Δm = 0 (Identical Mass) |
| Pyrazoline Intermediate | Product of cyclization before dehydration/aromatization. | Δm = +2.01565 Da (Addition of H₂) |
| Hydroxylpyrazolidine | Intermediate from initial condensation before dehydration. | Δm = +18.01056 Da (Addition of H₂O) |
| Di-addition Product | Formed from one dicarbonyl and two hydrazine molecules. | Δm = Mhydrazine - 16.00274 Da (Loss of O) |
| Unreacted Hydrazine | Starting material. | Mass of Hydrazine Reagent |
| Unreacted Dicarbonyl | Starting material. | Mass of Dicarbonyl Reagent |
Q2: My mass spectrum shows unexpected peaks at M+23, M+39, and M+41. What are they?
A2: These peaks are almost certainly adduct ions, which are molecules associated with common salts and solvents. They are frequently observed in Electrospray Ionization (ESI) and do not represent impurities from your reaction.[7][8][9] Recognizing these common adducts is crucial for correct data interpretation. The peak at M+23 is the sodium adduct, while M+39 is the potassium adduct.[8]
The table below lists common adducts seen in positive ion mode ESI-MS.
| Adduct Ion | Formula | Mass Added to M (Da) | Common Source |
| Sodium | [M+Na]⁺ | +22.9898 | Glassware, reagents, fingerprints |
| Potassium | [M+K]⁺ | +38.9637 | Glassware, reagents |
| Ammonium | [M+NH₄]⁺ | +18.0344 | Ammonium salts in buffer |
| Acetonitrile | [M+CH₃CN+H]⁺ | +42.0344 | LC mobile phase |
| Methanol | [M+CH₃OH+H]⁺ | +33.0340 | LC mobile phase |
| Water | [M+H₂O+H]⁺ | +19.0184 | Solvents, atmosphere |
Troubleshooting Guides
Problem: My LC-MS shows multiple peaks, and I am unsure which is my product or how to identify the others.
Solution: A systematic approach is required to identify all major components in your crude reaction mixture. Follow the workflow below, which outlines the logical steps from initial data acquisition to structural confirmation.
Experimental Protocols
Protocol: General LC-MS Sample Preparation and Analysis for Pyrazole Reaction Mixtures
This protocol provides a general method for preparing and analyzing a crude reaction sample to identify products and byproducts.
1. Sample Preparation: a. Take a small aliquot (approx. 10-20 µL) of the crude reaction mixture. b. Dilute the aliquot in 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). The final concentration should be in the range of 1-10 µg/mL to avoid detector saturation. c. Vortex the sample for 30 seconds to ensure it is homogenous. d. Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) into an LC vial to remove any particulate matter.
2. LC-MS Instrumentation and Conditions (Example):
- LC System: Standard HPLC or UHPLC system.[10]
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 1 - 5 µL.
- MS Detector: Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.[11]
- Ionization Mode: Positive (ESI+). This mode is generally effective for protonating the nitrogen atoms in the pyrazole ring.
- Scan Range: 100 - 1000 m/z.
3. Data Analysis: a. Integrate the peaks in the Total Ion Chromatogram (TIC). b. For each peak, extract the mass spectrum. c. Determine the monoisotopic mass of the base peak. d. Compare this mass to the calculated exact masses of your expected product, starting materials, and potential side products (refer to tables above). e. If the instrument has high-resolution capabilities, use the accurate mass measurement to predict the elemental formula. f. For unknown peaks that cannot be readily identified, perform a tandem MS (MS/MS) experiment to obtain fragmentation data, which can provide structural clues.[12]
This structured approach will help you efficiently navigate the complexities of your reaction mixture and confidently identify the side products in your pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. support.waters.com [support.waters.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 12. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Methods for Purifying Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of pyrazole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common column chromatography techniques for purifying pyrazole derivatives?
A1: The most prevalent methods for purifying pyrazole derivatives are silica gel column chromatography, including flash chromatography and gravity column chromatography. For more challenging separations, such as resolving regioisomers or chiral compounds, High-Performance Liquid Chromatography (HPLC), in both normal-phase and reversed-phase modes, is frequently employed.[1][2][3][4] Recrystallization can also be a powerful purification technique, sometimes used in conjunction with chromatography.
Q2: How do I select an appropriate solvent system (mobile phase) for my pyrazole derivative?
A2: The selection of an appropriate solvent system is critical for successful purification. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent mixtures. A common and effective mobile phase for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5][6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate, with good separation from impurities. For more polar pyrazole derivatives, a more polar solvent system, such as methanol in dichloromethane, may be necessary.[5]
Q3: My pyrazole derivative is basic and shows significant peak tailing on a silica gel column. What can I do?
A3: Peak tailing of basic compounds like many pyrazole derivatives on silica gel is often caused by strong interactions with acidic silanol groups on the stationary phase.[7] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase.[8] This will neutralize the acidic sites and improve peak shape.
Q4: I have synthesized a mixture of pyrazole regioisomers. How can I separate them?
A4: The separation of regioisomers can be challenging but is often achievable with careful column chromatography.[1][3][9][10] Optimizing the mobile phase is key; a shallow gradient or isocratic elution with a solvent system that shows good separation on TLC is recommended.[10] In some cases, switching to a different stationary phase, like alumina, or employing reversed-phase HPLC can provide the necessary selectivity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of pyrazole derivatives.
Issue 1: Poor Separation of a Compound from an Impurity
| Possible Cause | Solution |
| Inappropriate mobile phase | Re-optimize the solvent system using TLC. Try different solvent combinations or a gradient elution.[1][10] |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Poorly packed column | Ensure the column is packed uniformly without any cracks or channels. Slurry packing is generally recommended. |
| Co-eluting impurities | Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different chromatographic technique like preparative HPLC.[1] |
Issue 2: The Compound is Not Eluting from the Column
| Possible Cause | Solution |
| Mobile phase is too non-polar | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Compound is highly polar and strongly adsorbed | For very polar compounds, consider using a more polar mobile phase, such as a mixture of methanol and dichloromethane.[5] In extreme cases, reversed-phase chromatography might be a better option. |
| Compound decomposition on silica | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a deactivated silica gel or a different stationary phase like alumina or Florisil.[11] |
Issue 3: Colored Impurities in the Final Product
| Possible Cause | Solution | | Co-elution of colored byproducts | Optimize the chromatography to better separate the colored impurities. | | Inherent color of the compound | If the pure compound is colored, this is not an issue. | | Trace, highly colored impurities | Treat a solution of the purified compound with activated charcoal to adsorb the colored impurities, followed by filtration through celite. Recrystallization can also be effective in removing colored impurities.[12] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Substituted Pyrazole
This protocol outlines a general procedure for the purification of a moderately polar pyrazole derivative using flash column chromatography on silica gel.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexanes:ethyl acetate). The amount of silica gel should be 30-100 times the weight of the crude sample.
-
Column Packing: Pour the slurry into the chromatography column. Use gentle air pressure to pack the silica gel bed evenly, ensuring there are no air bubbles or cracks. Allow the excess solvent to drain until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Apply air pressure to achieve a steady flow rate.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data for Column Chromatography of Pyrazole Derivatives
The following table provides examples of solvent systems and conditions reported for the purification of various pyrazole derivatives.
| Pyrazole Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Notes |
| 1,3,5-Trisubstituted pyrazoles | Silica Gel | Hexane/Ethyl Acetate (gradient) | A gradient from 100% hexane to a higher concentration of ethyl acetate is often effective.[6][13] |
| N-Substituted pyrazoles | Silica Gel | Hexane/THF (0-100% gradient) | Useful for a range of N-substituted pyrazoles.[14][15] |
| Perfluoroalkylated pyrazoles | Silica Gel | n-pentane/diethyl ether (e.g., 8:2 or 7:3) | Suitable for less polar fluorinated derivatives.[16] |
| Basic pyrazole derivatives | Deactivated Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | The addition of triethylamine minimizes peak tailing.[8] |
| Chiral pyrazole derivatives | Chiral Stationary Phases (e.g., Lux cellulose-2, Lux amylose-2) | Normal Phase: n-hexane/ethanol; Polar Organic Mode: Methanol, Acetonitrile | Chiral HPLC is necessary for enantioseparation.[4] |
Visualizations
Workflow for Pyrazole Derivative Purification
Caption: A typical workflow for the purification of pyrazole derivatives.
Troubleshooting Poor Separation in Column Chromatography
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control regioselectivity in pyrazole functionalization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during pyrazole functionalization.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors controlling regioselectivity in the electrophilic substitution of pyrazoles?
The regioselectivity of electrophilic substitution on the pyrazole ring is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2][3]
FAQ 2: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[4] This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[4][5]
FAQ 3: How do directing groups influence C-H functionalization of pyrazoles?
Directing groups are crucial in controlling the site selectivity of C-H functionalization. The pyrazole ring itself can act as a directing group. For instance, the Lewis basic N2 site can direct functionalization on an aromatic ring attached to it.[1] Other functional groups attached to the pyrazole can also direct reactions to specific positions, such as the use of an amide group to facilitate C-H activation.[6]
Troubleshooting Guides
C-H Functionalization
Issue: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
-
Possible Cause: Competing C-H activation pathways due to the intrinsic directing ability of the pyrazole heterocycle itself.[6]
-
Solution: The use of a secondary directing group, such as an amide, can help orchestrate the reaction sequence and favor a specific regioisomer.[6] Careful selection of catalysts and reaction conditions is also critical. For instance, a ligand-free palladium catalyst in a protic solvent like 2-ethoxyethan-1-ol can promote β-C-H bond arylation.[7]
Issue: Low or No Yield in C-H Functionalization
-
Possible Cause: Deactivation of the pyrazole ring by electron-withdrawing groups can hinder the reaction.
-
Solution: More forcing reaction conditions, such as higher temperatures or stronger acids, may be necessary to overcome the deactivation.[8]
N-Alkylation
Issue: Formation of a Mixture of N1 and N2 Alkylated Isomers
-
Possible Cause: The similar nucleophilicity of the two nitrogen atoms in unsymmetrical pyrazoles often leads to a mixture of regioisomers.[4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
-
Solutions to Favor N1-Alkylation:
-
Steric Hindrance: Employ a bulky alkylating agent or a pyrazole with a bulky substituent at the C5 position. Alkylation will preferentially occur at the less sterically hindered N1 position.[4]
-
Reaction Conditions: The choice of base and solvent is critical. Using sodium hydride (NaH) in an aprotic solvent like DME can favor the formation of the 5-regioisomeric CF3-pyrazole.[5][9] Combinations like NaH in THF or K2CO3 in DMSO are also known to favor N1-alkylation.[4]
-
Protecting Groups: A removable directing group, such as a triphenylsilyl group, can be used to sterically block one nitrogen atom. The group can be removed after the alkylation step.[4][10]
-
Electrophilic Substitution
Issue: Low Selectivity between C4 and C5 Positions in Halogenation
-
Possible Cause: While C4 is generally favored, the reactivity of the C5 position can sometimes be similar, leading to product mixtures.[8]
-
Solution: Introduce a temporary blocking group at the C5 position to enhance C4 selectivity. This group can be removed in a subsequent step.[8]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trimethylpyrazole
-
Reaction Setup: In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).
-
Solvent: Add dimethylacetamide (DMA) (3 mL).
-
Conditions: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Regioselective N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[11]
Data Presentation
Table 1: Regioselectivity in N-Alkylation of 3(5)-Trifluoromethyl-5(3)-(2-pyridyl)pyrazole
| Base | Solvent | N1:N2 Ratio |
| K₂CO₃ | MeCN | Equimolar mixture |
| NaH | DME | Regioselective for N1 |
Data adapted from reference[5][9]. N1 refers to alkylation at the nitrogen adjacent to the pyridyl group.
Table 2: Yields for Palladium-Catalyzed C4-Arylation of 1,3,5-Trimethylpyrazole
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 78 |
| 4-Bromoanisole | 72 |
| 1-Bromo-4-fluorobenzene | 65 |
Data adapted from reference[8].
Visualizations
Caption: Key strategies to control regioselectivity in pyrazole functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-Isopropyl-1H-pyrazole-3-carboxylic Acid Production for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for the synthesis and scale-up of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a key building block for chemical library synthesis. It addresses common challenges and provides detailed protocols and troubleshooting advice.
Synthesis Overview
The most common and scalable route to this compound involves a two-step process:
-
Cyclocondensation: Reaction of a suitable β-dicarbonyl compound, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, with isopropylhydrazine to form the pyrazole ring.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
This approach offers high regioselectivity and is amenable to large-scale production.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Synthesis and Scale-Up
Q1: What are the primary challenges when scaling up this synthesis from lab to pilot plant?
A1: Scaling up presents several challenges that are not apparent at the bench scale.[1][2] Key issues include:
-
Thermal Management: The cyclocondensation reaction is often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, localized hotspots, and the formation of impurities.[1][2]
-
Mixing Efficiency: Achieving homogeneous mixing in large vessels is difficult. Poor mixing can result in localized high concentrations of reagents, leading to side reactions and reduced yields.
-
Reagent Addition Rate: The rate of addition of reagents, especially isopropylhydrazine, becomes critical at scale to control the reaction exotherm and minimize impurity formation.
-
Work-up and Isolation: Handling large volumes during extraction and crystallization can be problematic. Emulsion formation during acid-base extraction and achieving consistent crystal size and purity are common hurdles.[3]
-
Impurity Profile: Impurities that are minor at a small scale can become significant in a large-scale reaction, complicating purification and affecting the final product's quality.[1]
Q2: How does library synthesis impact the requirements for the starting material?
A2: Library synthesis requires large quantities of building blocks with high purity and batch-to-batch consistency.[1] Any variation in the purity or impurity profile of the this compound can affect the outcome of subsequent reactions, leading to failed reactions or difficult purification of the final library compounds. Therefore, a robust and reproducible scale-up process with stringent quality control is essential.
Section 2: Troubleshooting Specific Steps
Step 1: Cyclocondensation (Pyrazole Ester Formation)
Q3: My yield of the pyrazole ester is lower than expected. What are the common causes?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting guide for low yield in pyrazole ester formation.
Q4: I am observing the formation of a regioisomer. How can I improve selectivity?
A4: The use of an asymmetric β-dicarbonyl equivalent like ethyl 2-(ethoxymethylene)-3-oxobutanoate is designed to direct the regioselectivity. If isomers are still observed, consider the following:
-
Reaction Conditions: The reaction is typically run under acidic or neutral conditions. Ensure the pH of the reaction mixture is controlled, as basic conditions can sometimes lead to loss of regioselectivity.
-
Purity of Starting Material: Ensure the ethoxymethylene protecting group is intact and has not hydrolyzed prior to the reaction.
-
Hydrazine Source: Use isopropylhydrazine or its hydrochloride salt. If using the salt, a mild base is needed to liberate the free hydrazine in situ.
Step 2: Ester Hydrolysis
Q5: The hydrolysis of my pyrazole ester is slow or incomplete. How can I improve it?
A5: Incomplete hydrolysis is a common issue, especially at scale.[4][5]
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sterically hindered esters or when milder conditions are needed.
-
Solvent System: A co-solvent like methanol, ethanol, or THF with water can improve the solubility of the ester and accelerate the reaction.
-
Temperature: Gently heating the reaction (e.g., 40-60 °C) can significantly increase the rate of hydrolysis. However, monitor for potential side reactions or degradation.
-
Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the reaction to completion.
Q6: What is the best work-up procedure for isolating the final carboxylic acid?
A6: A standard acid-base work-up is effective.[3]
-
After hydrolysis, cool the reaction mixture.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., MTBE, toluene) to remove any unreacted ester or neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3. The product should precipitate.
-
The solid product can be collected by filtration. If the product oils out, extract it into an organic solvent like ethyl acetate or dichloromethane.
-
The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
| Problem | Potential Cause | Suggested Solution |
| Emulsion during extraction | High concentration of base or fine particulates. | Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through celite before extraction. |
| Product is an oil, not a solid | Impurities are depressing the melting point. | Purify the crude oil via column chromatography before attempting crystallization. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. |
| Low recovery after acidification | Product may have some solubility in the acidic aqueous phase. | Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) after acidification. |
Table 1: Troubleshooting Work-up and Isolation.
Experimental Protocols
Protocol 1: Scalable Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This protocol is a representative procedure and may require optimization based on specific equipment and scale.
-
Reagents:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)
-
Isopropylhydrazine hydrochloride (1.05 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol (5-10 volumes)
-
-
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethanol and sodium acetate. Stir until dissolved.
-
Add the ethyl 2-(ethoxymethylene)-3-oxobutanoate to the reactor.
-
In a separate vessel, dissolve isopropylhydrazine hydrochloride in ethanol and add this solution to the addition funnel.
-
Slowly add the isopropylhydrazine solution to the reactor, maintaining the internal temperature below 30 °C. An ice bath may be required for cooling.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the residue, add water and ethyl acetate. Stir and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by vacuum distillation.
-
| Parameter | Condition | Typical Yield |
| Solvent | Ethanol, Isopropanol, Acetic Acid | - |
| Temperature | 20-40 °C | - |
| Reaction Time | 4-12 hours | 85-95% |
| Base (if using hydrazine salt) | Sodium Acetate, Triethylamine | - |
Table 2: Typical Reaction Parameters for Cyclocondensation.
Protocol 2: Hydrolysis to this compound
-
Reagents:
-
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (1.5 eq)
-
Tetrahydrofuran (THF) (4 volumes)
-
Water (4 volumes)
-
2M Hydrochloric acid
-
-
Procedure:
-
Charge the crude ester, THF, and water to a reactor.
-
Add the lithium hydroxide monohydrate in one portion.
-
Heat the mixture to 40-50 °C and stir for 2-4 hours, or until TLC/LCMS shows complete consumption of the ester.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Dilute the residue with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Cool the aqueous layer to 0-5 °C in an ice bath.
-
Slowly add 2M HCl with vigorous stirring to adjust the pH to ~2. The product will precipitate as a white solid.
-
Stir the slurry for 30 minutes at 0-5 °C.
-
Collect the solid by filtration, wash the filter cake with cold water, and dry under vacuum at 40-50 °C.
-
| Base | Solvent System | Temperature | Typical Reaction Time |
| NaOH | Ethanol/Water | 50-80 °C | 4-8 h |
| KOH | Methanol/Water | 40-60 °C | 3-6 h |
| LiOH | THF/Water | 40-50 °C | 2-4 h |
Table 3: Comparison of Hydrolysis Conditions.
Quality Control for Library Synthesis
To ensure the suitability of this compound for library synthesis, the following quality control checks are mandatory:
Caption: Critical quality control tests for the final product.
References
- 1. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing impurities in pyrazole synthesis through green chemistry.
Welcome to the Technical Support Center for Green Pyrazole Synthesis.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing impurities in pyrazole synthesis using green chemistry principles. Our goal is to help you achieve higher yields and purity in your experiments while adhering to environmentally sustainable practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in pyrazole synthesis and their green solutions?
A1: The most common impurities include regioisomers, products of incomplete cyclization, and byproducts from side reactions.[1][2] Green chemistry approaches can effectively minimize these impurities.
-
Regioisomers: These are prevalent when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]
-
Green Solution: Employing regioselective catalysts or optimizing reaction conditions with green solvents like 2,2,2-trifluoroethanol (TFE) can favor the formation of a single isomer. Spectroscopic techniques like 1D and 2D NMR are crucial for distinguishing between regioisomers.[1]
-
-
Incomplete Cyclization: The reaction can sometimes stall at the hydrazone intermediate stage.[1]
-
Colored Impurities: Yellowing or reddening of the reaction mixture often indicates decomposition of the hydrazine starting material or oxidation of intermediates.[1][2]
-
Green Solution: Performing the reaction under an inert atmosphere (e.g., argon) and using purified, fresh reagents can mitigate these side reactions.
-
-
Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of aryl halides can occur.[1]
Q2: How can green solvents improve the purity of my pyrazole product?
A2: Green solvents like water, ethanol, and deep eutectic solvents (DESs) offer several advantages over traditional volatile organic compounds (VOCs).[9][10] They can enhance reaction rates and selectivity, leading to higher yields and purer products.[9] For instance, water is an excellent medium for many multicomponent reactions used in pyrazole synthesis, often facilitating easy product precipitation and purification.[11][12] The use of green solvents also minimizes the environmental impact and health hazards associated with hazardous traditional solvents.[9]
Q3: What are the benefits of using ultrasound or microwave assistance in pyrazole synthesis?
A3: Both ultrasound and microwave irradiation are powerful green chemistry tools that can significantly improve pyrazole synthesis.[4][6][13][14]
-
Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which accelerates reaction rates and increases yields.[3] This method is known for its energy efficiency, reduced reaction times, and waste minimization.[3]
-
Microwave-assisted synthesis uses dielectric heating to rapidly and uniformly heat the reaction mixture. This often leads to dramatically shorter reaction times, higher yields, and fewer side products compared to conventional heating methods.[4][15][16][17]
Troubleshooting Guides
Issue 1: Low Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting materials after the expected reaction time.[1]
-
The isolated yield of the desired pyrazole is consistently below expectations.
Possible Causes & Green Solutions:
| Cause | Green Solution |
| Poor Reagent Purity | Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used. Impurities can lead to unwanted side reactions.[1] |
| Suboptimal Reaction Conditions | Optimize temperature and reaction time. Utilize microwave or ultrasound irradiation to enhance reaction rates and yields.[3][4][5][6] Monitor reaction progress by TLC.[1] |
| Inefficient Catalyst | Explore the use of green catalysts such as ionic liquids, [DBUH][OAc], or recyclable nanocatalysts like magnetic graphene oxide.[3][18] These can improve efficiency and are often reusable.[18] |
| Poor Solvent Choice | Experiment with green solvents like water, ethanol, or deep eutectic solvents (DESs), which can improve solubility and reaction kinetics.[9][10] |
Issue 2: Formation of Multiple Products (Regioisomers)
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[2]
-
Multiple spots are observed on TLC that are difficult to separate.[2]
-
The product has a broadened melting point range.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
Technical Support Center: Overcoming Challenges in the N-Alkylation of Pyrazole Rings
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges in the N-alkylation of pyrazole rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of pyrazoles in a user-friendly question-and-answer format.
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazole isomers that are difficult to separate. What factors control the regioselectivity, and how can I favor the formation of one isomer?
A: The formation of regioisomeric mixtures is a common challenge in pyrazole N-alkylation due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2][3] The regiochemical outcome is influenced by a combination of steric effects, electronic effects, and reaction conditions.[2]
Troubleshooting & Optimization:
-
Steric Hindrance: The bulkiness of both the substituents on the pyrazole ring and the alkylating agent plays a crucial role.[2][4] Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] To favor N1-alkylation, use a pyrazole with a larger substituent at the C3 position and a smaller one at the C5 position. Conversely, to favor N2-alkylation, the C5 substituent should be bulkier.
-
Bulky Alkylating Agents: Employing sterically demanding alkylating agents can significantly enhance regioselectivity. For instance, α-halomethylsilanes have been shown to afford high N1-selectivity.[5]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent system can dramatically influence the regioselectivity.[1][6]
-
For N1-Alkylation: Combinations such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) are known to favor the N1 isomer.[2][7]
-
For N2-Alkylation: The use of magnesium-based catalysts, like MgBr₂, can direct the alkylation towards the N2 position.[7]
-
-
Nature of the Alkylating Agent: The electrophilicity and structure of the alkylating agent are critical. Trichloroacetimidates, for example, have been used as effective electrophiles in Brønsted acid-catalyzed N-alkylations.[4][8][9]
Logical Relationship: Factors Influencing Regioselectivity
Caption: Factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation.
Issue 2: Low or No Product Yield
Q: I am observing a very low yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the reaction efficiency?
A: Low product yield can be attributed to several factors, including the choice of reagents, reaction conditions, and the inherent reactivity of the starting materials.
Troubleshooting & Optimization:
-
Base Strength and Solubility: The base is essential for deprotonating the pyrazole, rendering it nucleophilic.
-
Strength: Ensure the base is sufficiently strong. Common bases include K₂CO₃, cesium carbonate (Cs₂CO₃), and NaH. For less reactive alkylating agents, a stronger base like NaH may be required.[7]
-
Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or DMSO to enhance solubility.[7]
-
-
Anhydrous Conditions: Moisture can quench the pyrazole anion and react with strong bases. It is crucial to use anhydrous solvents and reagents.[7]
-
Reactivity of the Alkylating Agent: The efficiency of the alkylation is dependent on the leaving group of the alkylating agent (R-X). The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[7]
-
Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature.
Issue 3: Side Reactions and Impurity Formation
Q: My reaction mixture is complex, with several unexpected side products. What are the common side reactions in pyrazole N-alkylation?
A: Besides the formation of regioisomers, other side reactions can complicate the N-alkylation of pyrazoles.
Troubleshooting & Optimization:
-
Over-alkylation: The initially formed N-alkylated pyrazole can be further alkylated to form a dialkylpyrazolium salt, especially if an excess of a reactive alkylating agent is used.[10] To mitigate this, use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction progress carefully.
-
Reactions with Functional Groups: If the pyrazole or alkylating agent contains other reactive functional groups, these may compete in the reaction. For example, hydrazone substituents on the pyrazole ring can undergo side reactions.[1] It may be necessary to use protecting groups for sensitive functionalities.
-
Ring Opening: In the presence of a very strong base, deprotonation at C3 can potentially lead to ring-opening.[11]
Data Presentation: Regioselectivity in Pyrazole Alkylation
The following table summarizes the effect of different reaction conditions on the regioselectivity of pyrazole N-alkylation.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | Methyl Iodide | K₂CO₃ | DMSO | Favors N1 | [7] |
| 3-Methylpyrazole | Methyl Iodide | NaH | THF | Favors N1 | [7] |
| 3-Methylpyrazole | Benzyl Bromide | MgBr₂ | - | Favors N2 | [7] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | Dioxane | Mixture (sterically controlled) | [4][9] |
| Various Pyrazoles | α-halomethylsilanes | KHMDS | THF | 92:8 to >99:1 | [5] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO [7]
This protocol is optimized for the regioselective synthesis of the N1-alkylated product.
-
To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the resulting mixture at room temperature for 15-30 minutes to ensure deprotonation.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the alkylating agent) and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: N-Alkylation of Pyrazole
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: JNK, Aurora, and Akt Kinase Targets
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes. While simple derivatives like 1-Isopropyl-1H-pyrazole-3-carboxylic acid serve as valuable chemical building blocks, more complex pyrazole-containing molecules have been developed as potent and selective inhibitors of key cellular signaling proteins, particularly protein kinases. This guide provides a comparative overview of three classes of pyrazole-based inhibitors targeting c-Jun N-terminal Kinases (JNK), Aurora Kinases, and Akt (Protein Kinase B), highlighting their performance with supporting experimental data and methodologies.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole ring is a common motif in kinase inhibitors due to its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of these enzymes.[2] This guide focuses on pyrazole derivatives that have been developed to inhibit three critical kinase families:
-
JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis.[3]
-
Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are essential for the regulation of mitosis and are frequently overexpressed in cancer.[4]
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway, which governs cell survival, proliferation, and metabolism.[1]
Quantitative Comparison of Pyrazole-Based Inhibitors
The following table summarizes the in vitro potency of representative pyrazole-based inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Inhibitor Name/Reference | Target Kinase(s) | IC50 (nM) | Assay Method |
| JNK Inhibitors | |||
| N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | JNK3 | 7 | Luminescent Kinase Assay |
| Staurosporine (Reference) | JNK3 | 50 | Luminescent Kinase Assay |
| Aurora Kinase Inhibitors | |||
| Danusertib (PHA-739358) | Aurora A | 13 | Cell-free Assay |
| Aurora B | 79 | Cell-free Assay | |
| Aurora C | 61 | Cell-free Assay | |
| AT9283 | Aurora A | ~3 | DELFIA Format |
| Aurora B | ~3 | DELFIA Format | |
| Akt Inhibitors | |||
| Afuresertib (GSK2110183) | Akt1 | Ki = 0.08 | Filter Binding Assay |
| Akt2 | Ki = 2 | Filter Binding Assay | |
| Akt3 | Ki = 2.6 | Filter Binding Assay | |
| Uprosertib (GSK2141795) | Akt1 | 180 | Cell-free Assay |
| Akt2 | 328 | Cell-free Assay | |
| Akt3 | 38 | Cell-free Assay |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.[3][5][6][7][8][9]
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the action of these inhibitors, the following diagrams illustrate a simplified signaling pathway involving JNK, Aurora, and Akt, as well as a typical workflow for determining inhibitor potency.
Caption: Simplified signaling pathways involving Akt, Aurora, and JNK kinases.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Detailed Experimental Protocols
The following are representative protocols for in vitro kinase inhibition assays, based on commonly used methods for determining the IC50 values of the inhibitors listed in the comparison table.
JNK3 Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11]
-
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Pyrazole-based inhibitor and reference compound (e.g., Staurosporine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or control (DMSO for 100% activity, Staurosporine for 0% activity).
-
Kinase Reaction: Add 2 µL of JNK3 enzyme (e.g., 5 ng/µL) diluted in Kinase Buffer. To initiate the reaction, add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) diluted in Kinase Buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]
-
Aurora A/B TR-FRET Assay (e.g., LanthaScreen®)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a tracer to the kinase, which is displaced by an inhibitor.[13][14]
-
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled tracer
-
TR-FRET Dilution Buffer
-
Pyrazole-based inhibitor
-
384-well black plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-anti-Tag Antibody, and tracer at 2X the final desired concentration in TR-FRET Dilution Buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO, followed by an intermediate dilution in TR-FRET Dilution Buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO control. Then, add 5 µL of the 2X kinase/antibody mix. Finally, add 5 µL of the 2X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Akt Filter Binding Assay
This radiometric assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate.[5]
-
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
GSKα peptide substrate
-
[γ-³³P]ATP
-
Kinase Reaction Buffer
-
Pyrazole-based inhibitor
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Inhibitor Pre-incubation: Prepare a pre-mix of the Akt enzyme and the pyrazole inhibitor at various concentrations in Kinase Reaction Buffer. Incubate for 60 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding the GSKα peptide substrate and [γ-³³P]ATP to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Reaction Termination and Capture: Terminate the reactions and capture the radiolabeled peptide product on a phosphocellulose filter plate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the Ki value from the dose-response curve.
-
Conclusion
The pyrazole scaffold is a versatile and effective core structure for the development of potent protein kinase inhibitors. As demonstrated by the examples targeting JNK, Aurora, and Akt kinases, strategic modifications to the pyrazole ring system allow for the generation of inhibitors with high affinity and varying degrees of selectivity. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the comparison of existing pyrazole-based inhibitors and guiding the design of future therapeutic agents.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
The Inflammatory Divide: A Comparative Analysis of Pyrazole Isomers' Anti-Inflammatory Prowess
For Immediate Release
In the relentless pursuit of potent and safer anti-inflammatory agents, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry. This guide offers a deep dive into the comparative anti-inflammatory activity of various pyrazole isomers, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data. The strategic substitution on the pyrazole ring significantly influences its interaction with key inflammatory targets, primarily the cyclooxygenase (COX) enzymes, leading to a spectrum of potencies and selectivities.
Unraveling the Mechanism: The COX Pathway
Inflammation, at its core, is a complex biological response orchestrated by a cascade of signaling molecules. Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[1][2] The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives, lies in their ability to inhibit these enzymes.[2][3] Selective inhibition of COX-2 is a sought-after characteristic to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[2]
Comparative Inhibitory Activity of Pyrazole Derivatives
The anti-inflammatory potency of pyrazole isomers is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value suggests greater selectivity for COX-2.
| Compound Class / Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Diarylpyrazoles | ||||
| Celecoxib | - | - | >1 | [2][3] |
| 3,5-Diarylpyrazoles (Pd-coupling) | - | 0.01 | - | [3] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [3] |
| Pyrazole-Thiazole Hybrids | ||||
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [3] |
| Pyrazolo-Pyrimidines | ||||
| Pyrazolo-Pyrimidine | - | 0.015 | - | [3] |
| Pyrazolyl Benzonitriles | - | - | - | [4] |
| Pyrazole Derivatives with SOMe group | - | - | - | [4] |
| Pyrazoline Derivatives | ||||
| Compound 2d | - | - | - | [5][6] |
| Compound 2e | - | - | - | [5][6] |
| Compound 2g (LOX inhibitor) | - | 80 (LOX) | - | [5][7] |
| Pyrazole-Pyridazine Hybrids | ||||
| Compound 5f | - | 1.50 | 9.56 | [8] |
| Compound 6f | - | 1.15 | 8.31 | [8] |
| Other Pyrazole Derivatives | ||||
| Compound 2a | - | 0.01987 | - | [9] |
| Compound 3b | - | 0.03943 | 22.21 | [9] |
| Compound 4a | - | 0.06124 | 14.35 | [9] |
| Compound 5b | - | 0.03873 | 17.47 | [9] |
| Compound 5e | - | 0.03914 | 13.10 | [9] |
| Pyrazole derivative 4c | 9.835 | 4.597 | 2.14 | [10] |
| Pyrazole derivative 5b | 4.909 | 3.289 | 1.49 | [10] |
| Compound 11 (Pyrazole) | - | 0.0162 | - | [11] |
| Compound 16 (Pyrazolo[1,2-a]pyridazine) | - | 0.0201 | - | [11] |
| Pyrazole derivatives (anticancer) | - | 0.043-0.56 | - | [12] |
Note: A dash (-) indicates that the specific data was not provided in the cited sources.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the anti-inflammatory activity of pyrazole isomers involves a combination of in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of compounds against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds (pyrazole isomers) at various concentrations are pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: The reaction is stopped after a specific time.
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group. Several pyrazole derivatives have shown significant edema reduction in this model.[3][5][6]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole isomers is intricately linked to their structural features. The nature and position of substituents on the pyrazole ring dictate the potency and selectivity towards COX enzymes. For instance, the presence of a sulfonamide or a methylsulfonyl group at the para-position of a phenyl ring attached to the pyrazole core is a common feature in many selective COX-2 inhibitors, including celecoxib.[3] The substitution pattern on the aryl rings of 1,5-diarylpyrazole and 1,3,5-triarylpyrazole isomers significantly influences their COX-2 inhibitory activity.
Conclusion and Future Directions
The comparative analysis of pyrazole isomers reveals a diverse landscape of anti-inflammatory activity. The strategic modification of the pyrazole scaffold has led to the development of highly potent and selective COX-2 inhibitors. The data presented in this guide underscores the importance of continued research in this area to design novel anti-inflammatory agents with improved efficacy and safety profiles. Future studies should focus on exploring novel substitution patterns, synthesizing hybrid molecules incorporating other pharmacophores, and conducting comprehensive preclinical and clinical evaluations to translate these promising compounds into therapeutic realities. The versatility of the pyrazole nucleus ensures its enduring role in the quest for next-generation anti-inflammatory drugs.[3][13]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
Validating antibacterial activity of novel pyrazole derivatives against reference standards.
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial effects.[1][2][3] This guide provides an objective comparison of the antibacterial performance of several novel pyrazole derivatives against reference standards, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of novel compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium.[4] The following tables summarize the MIC values of selected novel pyrazole derivatives compared to standard antibiotics against various Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate higher potency.
Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis |
| Novel Pyrazole Derivatives | |||
| Pyrazole-Hydrazone (21a)[1] | 125 | - | 62.5 |
| Naphthyl-Pyrazole-Hydrazone (6)[3] | 0.78 - 1.56 | - | - |
| Pyrazole-Thiazole Hybrid (10)[3] | - | <0.2 (MBC) | - |
| Novel Pyrazole Derivative[5] | - | as low as 1 | - |
| Pyrazoline Compound (9)[6] | 4 | 4 | - |
| Reference Standards | |||
| Chloramphenicol[1] | 125 | - | 62.5 |
| Ciprofloxacin[3] | - | - | - |
| Oxacillin[5] | - | >256 (Resistant) | - |
Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii |
| Novel Pyrazole Derivatives | |||
| Pyrazole-Hydrazone (21a)[1] | 125 | 62.5 | - |
| Benzofuran-Pyrazole (20)[3] | 15.6 | 3.91 | - |
| Naphthyl-Pyrazole-Hydrazone (6)[3] | - | - | 0.78 - 1.56 |
| Imidazo-Pyridine-Pyrazole (18)[3] | <1 (MBC) | <1 (MBC) | - |
| Reference Standards | |||
| Chloramphenicol[1] | 62.5 | 125 | - |
| Ciprofloxacin[3] | - | - | - |
Experimental Protocols
The data presented above is typically generated using standardized microbiological assays. The two primary methods for evaluating antibacterial activity are the Broth Microdilution method for MIC determination and the Agar Disc Diffusion method for assessing the zone of inhibition.[5][7]
This assay is the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[4][8]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (novel pyrazole derivatives) and reference antibiotics
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[9]
-
Sterile saline solution (0.9%)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth or saline to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9] This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
Serial Dilution: A two-fold serial dilution of each test compound and reference antibiotic is prepared directly in the 96-well plate using the growth medium. This creates a range of decreasing concentrations across the wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[8]
-
Controls: Positive control wells (containing only medium and bacteria, no drug) and negative control wells (containing only medium) are included on each plate to ensure the viability of the bacteria and the sterility of the medium, respectively.[8][10]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[8]
-
Result Interpretation: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[8][10]
This is a qualitative or semi-quantitative method used to assess the effectiveness of an antimicrobial agent by measuring its ability to inhibit microbial growth on an agar surface.[11]
Objective: To measure the area of growth inhibition around a disc containing the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile paper discs
-
Test compounds and reference antibiotics
-
Bacterial strains
-
Incubator (37°C)
Procedure:
-
Plate Inoculation: The surface of an MHA plate is uniformly inoculated with a standardized bacterial suspension using a sterile swab to create a confluent lawn of growth.[12][13]
-
Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound or reference antibiotic. The discs are then placed onto the surface of the inoculated agar plate using sterile forceps.[11]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[11][12]
-
Result Interpretation: During incubation, the antimicrobial agent diffuses from the disc into the agar. If the agent is effective, it inhibits bacterial growth, creating a clear circular area around the disc. This area is known as the zone of inhibition. The diameter of this zone is measured in millimeters (mm); a larger diameter generally indicates greater antibacterial potency.[13][14]
Visualizing Experimental and Logical Frameworks
The process of validating a novel antibacterial compound follows a structured pipeline from initial screening to quantitative assessment.
Caption: Workflow for antibacterial validation of pyrazole derivatives.
Several studies suggest that pyrazole derivatives may exert their antibacterial effect by targeting essential bacterial enzymes.[3] One such critical target is DNA gyrase (a type of topoisomerase II), which is vital for DNA replication, repair, and transcription in bacteria.[3][9]
Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. singerinstruments.com [singerinstruments.com]
A Comparative Analysis of Celecoxib and Novel Pyrazole-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established non-steroidal anti-inflammatory drug (NSAID) celecoxib with recently developed pyrazole-containing cyclooxygenase-2 (COX-2) inhibitors. The following sections detail their relative performance based on experimental data, outline the methodologies used for their evaluation, and visualize key biological pathways and experimental workflows.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal lining.[2] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammatory processes.[3]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[4] Selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of these adverse events by specifically targeting the inflammation-induced COX-2 enzyme.[1][5] The pyrazole scaffold is a key structural feature of celecoxib and many other selective COX-2 inhibitors.[6][7] Ongoing research focuses on developing novel pyrazole-based inhibitors with improved potency, selectivity, and safety profiles compared to existing options like celecoxib.[8]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of celecoxib and several recently developed pyrazole-based COX-2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, along with the selectivity index (SI). The SI is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound(s) |
| Celecoxib | >10 | 0.052 | >192.3 | |
| Celecoxib | - | 2.16 | 2.51 | |
| New Pyrazole Hybrids | ||||
| Compound 5f | - | 1.50 | 9.56 | Celecoxib |
| Compound 6f | - | 1.15 | 8.31 | Celecoxib |
| Pyrazole Carboxylates | ||||
| Compound 15c | - | 0.059-3.89 | 28.56-98.71 | Celecoxib |
| Compound 15d | - | 0.059-3.89 | 28.56-98.71 | Celecoxib |
| Compound 15h | - | 0.059-3.89 | 28.56-98.71 | Celecoxib |
| Compound 19d | - | 0.059-3.89 | 28.56-98.71 | Celecoxib |
| Tri-substituted Pyrazoles | ||||
| Compound 2a | 4.02–16.5 | 0.6–2.8 | 5.58–9.31 | Celecoxib |
| Compound 2b | 4.02–16.5 | 0.6–2.8 | 5.58–9.31 | Celecoxib |
| Compound 4a | 4.02–16.5 | 0.6–2.8 | 5.58–9.31 | Celecoxib |
| Compound 6b | 4.02–16.5 | 0.6–2.8 | 5.58–9.31 | Celecoxib |
| Compound 7a | 4.02–16.5 | 0.6–2.8 | 5.58–9.31 | Celecoxib |
| Compound 8a | 4.02–16.5 | 0.6–2.8 | 5.58–9.31 | Celecoxib |
| Diaryl-1,5-diazoles | ||||
| PYZ33 | - | - | - | Celecoxib |
| 1,5-diarylpyrazoles | ||||
| PYZ34 | - | - | - | Celecoxib |
Note: The IC50 and SI values for celecoxib can vary between studies depending on the specific assay conditions.
Signaling Pathway of COX-2 Inhibition
Celecoxib and other selective COX-2 inhibitors act by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.[9] PGH2 is a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. By inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[9][10]
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine the inhibitory potency and selectivity of compounds is the in vitro COX-1/COX-2 inhibition assay.[2] This assay measures the production of prostaglandins in the presence of varying concentrations of the test compound.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)[11]
-
Arachidonic acid (substrate)[2]
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)[3]
-
Cofactors (e.g., hematin, epinephrine)[3]
-
Detection system (e.g., Prostaglandin E2 EIA kit)[2]
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the various concentrations of the test compounds or vehicle (DMSO) to the wells and incubate to allow for inhibitor binding to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[2]
-
Reaction Incubation: Incubate the plate to allow for the conversion of arachidonic acid to prostaglandins.[2]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).[2]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).[2]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Caption: In vitro COX inhibition assay workflow.
In Vivo Models of Inflammation and Pain
To evaluate the efficacy of COX-2 inhibitors in a physiological context, various in vivo animal models are employed. These models are crucial for assessing the anti-inflammatory and analgesic properties of new compounds.
Common In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan, an irritant, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a test compound is determined by its ability to reduce the paw volume compared to a control group.
-
Adjuvant-Induced Arthritis: This model mimics chronic inflammation, similar to rheumatoid arthritis. An adjuvant is injected, leading to a systemic inflammatory response and joint inflammation. The efficacy of a test compound is assessed by its ability to reduce paw swelling, arthritic scores, and other inflammatory markers.
-
Hot Plate and Tail-Flick Tests: These are common models for assessing analgesic activity. The latency of an animal to respond to a thermal stimulus (heat) is measured. An increase in the response latency after administration of a test compound indicates an analgesic effect.
-
Writhing Test: This model is used to evaluate peripheral analgesic activity. An irritant is injected into the peritoneal cavity of a rodent, inducing characteristic stretching and writhing movements. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.[4]
Concluding Remarks
The development of novel pyrazole-based COX-2 inhibitors continues to be an active area of research, with the goal of identifying compounds with superior efficacy and safety profiles compared to existing drugs like celecoxib. The data presented in this guide highlights several promising new candidates that exhibit high potency and selectivity for COX-2 in vitro. Further in vivo studies are essential to fully characterize their therapeutic potential and to determine if they offer significant advantages over celecoxib in a clinical setting. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these next-generation anti-inflammatory agents.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, a critical evaluation of kinase inhibitor selectivity is fundamental to advancing novel therapeutics. The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] However, achieving target specificity remains a significant hurdle, as off-target effects can lead to unforeseen toxicities or complex polypharmacology.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of representative pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the development of more precise and effective kinase-targeted therapies.
Comparative Selectivity Profiles of Pyrazole Kinase Inhibitors
The inhibitory activity of several pyrazole-based compounds against a panel of kinases is summarized in the table below. This data, compiled from various sources, illustrates the diverse selectivity profiles that can be achieved through modifications of the pyrazole scaffold.[2][3] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Inhibitor | Primary Target(s) | Off-Target Kinase Panel and IC50 (nM) | Reference |
| Compound A | JAK1, JAK2 | JAK3: >1000, TYK2: 500, c-MET: >5000 | Fictional Example |
| Compound B | B-Raf | VEGFR2: 150, PDGFRβ: 200, c-Kit: >1000 | Fictional Example |
| Compound C | CDK2 | GSK3β: 75, ROCK1: 500, PKA: >10000 | Fictional Example |
| Tozasertib (VX-680) | Aurora A, B, C | Haspin: 15, LCK: 25, SRC: 48 | [4] |
| Barasertib (AZD1152) | Aurora B | Aurora A: 3700, Aurora C: 130 | [5] |
| Golidocitinib (AZD4205) | JAK1 | JAK2: >400, JAK3: >4000, TYK2: >4000 | [4] |
| Ilginatinib (NS-018) | JAK2, Src-family | JAK1: 33, JAK3: 39, Tyk2: 22 | [4] |
Note: The data presented in this table is a synthesized representation from multiple sources on pyrazole-based inhibitors and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Key Signaling Pathway: JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Pyrazole-based inhibitors have been successfully developed to target JAK kinases.
Experimental Protocols for Kinase Inhibitor Profiling
Accurate and reproducible assessment of inhibitor cross-reactivity and selectivity relies on robust experimental methodologies. Below are detailed protocols for commonly employed assays in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate, providing a highly sensitive measure of kinase activity.[3]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer containing MgCl₂, DTT, and a buffering agent (e.g., Tris-HCl) at the optimal pH for the specific kinase.
-
Substrate Solution: Dissolve the specific peptide or protein substrate in the kinase buffer.
-
[γ-³³P]ATP Solution: Dilute [γ-³³P]ATP to the desired specific activity in an ATP solution.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Serial Dilutions: Perform serial dilutions of the pyrazole inhibitor to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiation: Start the reaction by adding the [γ-³³P]ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific binding.
-
Scintillation Counting: Add a scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement of an inhibitor in a cellular environment.[1] The principle is based on the increased thermal stability of a protein when it is bound to a ligand.[1]
1. Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluence.
-
Treat the cells with the pyrazole inhibitor at various concentrations or a vehicle control (e.g., DMSO) and incubate for a specific period.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures using a thermal cycler. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.[1]
3. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting or mass spectrometry.
4. Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.[1]
Experimental Workflow for Kinase Selectivity Profiling
A typical workflow for assessing the selectivity of a novel pyrazole kinase inhibitor involves a multi-step process, starting from initial screening to in-depth cellular analysis.
Conclusion
The pyrazole scaffold provides a versatile platform for the development of potent and selective kinase inhibitors.[6] A thorough understanding of the cross-reactivity profile, obtained through rigorous and standardized experimental protocols, is essential for the successful development of safe and effective targeted therapies.[3] The methodologies and comparative data presented in this guide offer a framework for researchers to systematically evaluate and characterize the selectivity of novel pyrazole-based kinase inhibitors, ultimately paving the way for the design of more precise and efficacious therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Compound Structure: A Comparative Guide to 13C NMR and High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's structure is a critical step in the journey from discovery to application. This guide provides a detailed comparison of two cornerstone analytical techniques: 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By leveraging these orthogonal methods, which rely on different physicochemical principles, researchers can achieve a comprehensive and robust characterization of molecular structures, ensuring the identity, purity, and integrity of their compounds.
This guide presents a head-to-head comparison of the data generated by each technique, detailed experimental protocols for acquiring high-quality data, and a visual workflow to illustrate the synergistic application of these powerful tools in modern chemical analysis.
At a Glance: 13C NMR vs. High-Resolution Mass Spectrometry
The power of combining 13C NMR and HRMS lies in their complementary nature. While HRMS provides the precise elemental composition of a molecule, 13C NMR reveals the intricate details of the carbon framework, offering insights into the connectivity and chemical environment of each carbon atom.
| Feature | 13C NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | Carbon skeleton connectivity and chemical environment.[1][2] | Precise molecular formula (elemental composition).[3][4][5] |
| Key Data Output | Chemical shifts (ppm), signal multiplicity, coupling constants.[1][6] | High-resolution mass-to-charge ratio (m/z).[3][7] |
| Strengths | - Excellent for identifying functional groups and isomeric differentiation.[1][8] - Provides detailed information on the local chemical environment of each carbon atom.[1] - Wide spectral dispersion minimizes signal overlap.[1] | - Unambiguously determines the molecular formula.[3][4] - Extremely sensitive, requiring very small sample amounts. - Can be coupled with liquid chromatography (LC-MS) for mixture analysis.[9] |
| Limitations | - Relatively low sensitivity due to the low natural abundance of 13C.[2][10] - Can be time-consuming to acquire spectra with a good signal-to-noise ratio.[8][10] - Standard spectra are not inherently quantitative without specific experimental setups.[8] | - Does not provide direct information about the connectivity of atoms. - Fragmentation patterns can be complex to interpret. |
Delving Deeper: Quantitative Data Comparison
To illustrate the distinct yet complementary data obtained from these techniques, consider the hypothetical analysis of a novel small molecule.
Table 1: Example 13C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Inferred Carbon Type |
| 172.5 | Singlet (s) | Carbonyl (Ester/Amide/Carboxylic Acid) |
| 135.2 | Doublet (d) | Aromatic CH |
| 128.9 | Doublet (d) | Aromatic CH |
| 68.1 | Triplet (t) | Aliphatic CH2 (next to an electronegative atom) |
| 35.4 | Quartet (q) | Aliphatic CH3 |
The 13C NMR spectrum provides a fingerprint of the carbon environments within the molecule. The chemical shift values indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic), and the multiplicity (in a proton-coupled spectrum) reveals the number of attached protons.[1]
Table 2: Example High-Resolution Mass Spectrometry Data
| Ion | Measured m/z | Calculated Exact Mass | Molecular Formula | Mass Accuracy (ppm) |
| [M+H]+ | 151.0759 | 151.0762 | C8H10N2O | -2.0 |
| [M+Na]+ | 173.0578 | 173.0582 | C8H10N2ONa | -2.3 |
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The low mass accuracy (typically <5 ppm) provides high confidence in the assigned molecular formula.[3][11]
The Workflow of Structural Confirmation
The process of confirming a compound's structure is a logical progression, often starting with the determination of the molecular formula by HRMS, followed by the detailed structural elucidation using 13C NMR and other spectroscopic techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation Section 6.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. pubs.acs.org [pubs.acs.org]
Correlation of In Vitro and In Vivo Efficacy for Pyrazole Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] A critical aspect of the drug discovery and development process is understanding the correlation between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of two prominent pyrazole-based drug candidates, Celecoxib and Ruxolitinib, to illustrate this relationship. We present their performance data, detailed experimental methodologies, and the signaling pathways they modulate.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a JAK1/2 inhibitor. These examples highlight the translation of in vitro inhibitory concentrations to in vivo pharmacological responses.
Table 1: Comparative Efficacy of Celecoxib
| Parameter | In Vitro | In Vivo |
| Target | COX-2 | Inflammation (Carrageenan-induced) |
| Metric | IC50 | ED50 |
| Value | 40 nM[2][3] | 7.1 mg/kg (acute inflammation)[3] |
| System | Sf9 cells[3] | Carrageenan edema assay (rat)[3] |
| Notes | Celecoxib is a selective COX-2 inhibitor, with a much higher IC50 for COX-1 (15 µM).[2][3] | Demonstrates potent oral anti-inflammatory activity.[3] |
| Anticancer Activity | IC50: 32.86 µM (HNE1), 61.31 µM (CNE1-LMP1)[3] | Tumor growth inhibition in various xenograft models.[4] |
| System | Nasopharyngeal carcinoma cell lines[3] | Human cancer xenograft models in mice.[4] |
Table 2: Comparative Efficacy of Ruxolitinib
| Parameter | In Vitro | In Vivo |
| Target | JAK1 / JAK2 | Myeloproliferative Neoplasm Model |
| Metric | IC50 | Survival Rate |
| Value | 3.3 nM (JAK1), 2.8 nM (JAK2)[5][6] | >90% survival at day 22[7] |
| System | Cell-free assays[5] | JAK2V617F-driven mouse model[7] |
| Notes | Potent and selective inhibitor of JAK1 and JAK2.[5][6] | Treatment with 180 mg/kg orally, twice a day.[7] |
| Anticancer Activity | IC50: 15.7 µM (HDLM-2), 43.8 µM (Karpas-1106P), 74.9 µM (L-428)[8] | Significant tumor progression inhibition and improved survival.[8] |
| System | Hodgkin lymphoma and primary mediastinal B-cell lymphoma cell lines[8] | HL and PMBL xenograft NSG mice[8] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these drug candidates is crucial for interpreting their efficacy.
Celecoxib and the NF-κB Signaling Pathway
Celecoxib, beyond its primary role as a COX-2 inhibitor, also modulates the NF-κB signaling pathway, which is pivotal in inflammation and cancer. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which can activate the NF-κB pathway. Furthermore, some studies suggest COX-2-independent mechanisms where Celecoxib can directly inhibit components of the NF-κB cascade.
Ruxolitinib and the JAK-STAT Signaling Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. By blocking JAK1 and JAK2, Ruxolitinib disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating gene expression related to cell proliferation and inflammation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of drug efficacy. Below are generalized methodologies for the key in vitro and in vivo assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., Ruxolitinib) is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: The kinase reaction is assembled in a microplate well containing the kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable reaction buffer.
-
Incubation: The test compound dilutions are added to the reaction wells and incubated for a defined period at a controlled temperature to allow for inhibitor binding and enzymatic reaction.
-
Detection: The kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, which can be detected using various methods such as luminescence, fluorescence, or radioactivity.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
In Vivo Subcutaneous Tumor Xenograft Model
This protocol describes a general workflow for assessing the anticancer efficacy of a pyrazole-based compound in an immunocompromised mouse model.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) of Substituted Pyrazoles: A Comparative Guide
This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of two distinct classes of substituted pyrazoles: those with anticancer activity and those with anti-inflammatory properties. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data and detailed methodologies.
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] QSAR modeling is a crucial computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] This approach is instrumental in guiding the rational design of more potent and selective drug candidates.[1][3]
Generalized QSAR Workflow
A typical QSAR study follows a structured workflow, from data preparation to model validation and application. This process is essential for developing robust and predictive models that can reliably guide drug discovery efforts.
Part 1: QSAR of Pyrazole Derivatives as Anticancer Agents
Substituted pyrazoles have emerged as a promising class of compounds in oncology, with several derivatives showing potent activity against various cancer cell lines.[4][5] QSAR studies have been instrumental in identifying the key structural features that contribute to their cytotoxic and antiproliferative effects.[6][7]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of pyrazole derivatives against the A549 human lung cancer cell line. The activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substituents | IC50 (µM) vs. A549 Cells |
| 1a | R1=H, R2=Phenyl | > 100 |
| 1b | R1=CH3, R2=Phenyl | 55.6 |
| 1c | R1=H, R2=4-Chlorophenyl | 25.3 |
| 1d | R1=CH3, R2=4-Chlorophenyl | 12.5 |
| Doxorubicin | Standard Drug | 0.3 |
Data is hypothetical and aggregated for illustrative purposes based on trends reported in the literature.[4]
Data Presentation: QSAR Model for Anticancer Activity
A 3D-QSAR model was developed for a series of tetrasubstituted pyrazole derivatives to correlate their structural features with their cyclooxygenase-2 (COX-2) inhibitory activity, which is relevant in some cancers.[8] The statistical quality of the model is presented below.
| QSAR Model Type | r² | q² | SEE | F-value |
| CoMFA | 0.975 | 0.664 | 0.158 | 154.2 |
| CoMSIA | 0.938 | 0.614 | 0.245 | 68.9 |
r²: Coefficient of determination; q²: Cross-validated correlation coefficient; SEE: Standard Error of Estimate; F-value: Fischer value.[7]
Experimental Protocols
General Synthesis of Substituted Pyrazoles: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For instance, chalcones can be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield pyrazoline derivatives, which can then be oxidized to pyrazoles. The final products are typically purified by recrystallization.[9]
In Vitro Anticancer Activity (MTT Assay): The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Human cancer cells (e.g., A549) are seeded in 96-well plates and incubated.
-
After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
The MTT reagent is added to each well, and the plates are incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]
Signaling Pathway
While many anticancer pyrazoles have diverse mechanisms, some exert their effects by inhibiting kinases involved in cell proliferation signaling pathways, such as the JAK/STAT pathway.
Part 2: QSAR of Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[10] QSAR studies in this area focus on optimizing the selectivity and potency of these compounds to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Data Presentation: Anti-inflammatory Activity
The following table presents the in vitro cyclooxygenase (COX) inhibitory activity of a series of pyrazole-hydrazone derivatives. The data includes IC50 values for both COX-1 and COX-2 enzymes, along with the selectivity index (SI).
| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 4a | 4-OCH3 | 5.64 | 0.67 | 8.41 |
| 4b | 4-CH3 | 6.12 | 0.58 | 10.55 |
| 4c | 4-F | 7.21 | 1.03 | 7.00 |
| 4d | 4-Cl | 6.88 | 0.95 | 7.24 |
| Celecoxib | Standard Drug | 7.70 | 0.87 | 8.85 |
Data sourced from a study on pyrazole-hydrazone derivatives.[11]
Data Presentation: QSAR Model for Anti-inflammatory Activity
A 2D-QSAR model was developed for a series of pyrazolone derivatives to predict their anti-inflammatory activity.[12] The statistical parameters of the model are shown below.
| QSAR Model Type | r² | q² | Pred_r² |
| 2D-QSAR (MLR) | 0.852 | 0.756 | 0.698 |
r²: Coefficient of determination; q²: Cross-validated correlation coefficient; Pred_r²: Predictive r² for the external test set.
Experimental Protocols
General Synthesis of 1,5-Diaryl Pyrazoles: A common route involves the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone. The resulting chalcone is then cyclized with hydrazine hydrate in a protic solvent like ethanol or acetic acid to yield the 1,5-diaryl pyrazole.[8]
In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.[13]
-
The assay measures the conversion of arachidonic acid to prostaglandins (specifically PGF2α) by ovine COX-1 or human recombinant COX-2.
-
The test compounds at various concentrations are pre-incubated with the respective COX enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGF2α produced is quantified using a competitive ELISA.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the compound concentration.[13][14]
Signaling Pathway
Pyrazole-based anti-inflammatory drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
Comparative Analysis and Conclusion
This guide has presented a comparative overview of the QSAR of substituted pyrazoles in the contexts of anticancer and anti-inflammatory drug discovery.
-
For Anticancer Agents , QSAR models often highlight the importance of specific steric and electronic features that enhance cytotoxicity. The therapeutic strategy may involve targeting specific signaling pathways like JAK/STAT, and the experimental evaluation relies on cell-based cytotoxicity assays.
-
For Anti-inflammatory Agents , QSAR studies are crucial for achieving selectivity for the COX-2 enzyme over COX-1 to improve the safety profile. The key experimental data involves enzymatic assays to determine IC50 values against both isoforms.
In both fields, QSAR serves as a powerful predictive tool to guide the synthesis of novel derivatives with improved potency and selectivity. The experimental protocols, while different in their specific endpoints (cell death vs. enzyme inhibition), follow standard pharmacological screening procedures. The visualization of both a generalized QSAR workflow and specific signaling pathways provides a clear framework for understanding the development and mechanism of action of these versatile pyrazole-based compounds. Future research will likely see the integration of machine learning and AI to develop more sophisticated and predictive QSAR models for this important class of heterocyclic compounds.[15]
References
- 1. Synthesis of new pyrazole derivatives and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] QSAR and Molecular Docking Studies of Pyrazolyl-thiazolinone Derivatives as Antitumor Activity. Computational studies of pyrazolyl-thiazolinone derivatives. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Novel Pyrazole Synthesis Methods Versus Classical Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The development of efficient and sustainable methods for its synthesis is a critical endeavor in pharmaceutical research and development. This guide provides an objective comparison of novel pyrazole synthesis methodologies against the classical Knorr synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Pyrazole Synthesis Methods
The following tables summarize quantitative data for the synthesis of various pyrazole derivatives, offering a comparative overview of reaction conditions and yields across classical and modern synthetic routes.
Table 1: Classical Pyrazole Synthesis - Knorr Method
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | Reflux, 1 h | High (not specified)[1][2] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100°C, 1 h | High (not specified)[3] |
| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | 63%[4] |
| 1,3-Diketones | Phenylhydrazine | N,N-dimethylacetamide | Room Temperature | 59-98%[4] |
Table 2: Novel Pyrazole Synthesis Methods
| Method | Starting Materials | Catalyst/Solvent | Reaction Conditions | Time | Yield (%) |
| Microwave-Assisted | Chalcone, Hydrazine hydrate | Acetic acid/Ethanol | 300 W | 1-5 min | High (not specified)[5] |
| Microwave-Assisted | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | Solvent-free | 420 W | 10 min | 51-98%[6] |
| Flow Chemistry | Acetophenone, DMADMF, Hydrazine | DMF | 170°C (coil), 150°C (chip) | 12 min | High (substrate dependent)[7] |
| Flow Chemistry | Terminal alkynes, Hydrazine monohydrate | DMSO | 140°C | 87.5 min | 98%[8] |
| Multicomponent | Aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine | Piperidine/Ethanol | Reflux | 20 min - several hours | High (not specified)[9] |
| Ultrasound-Assisted | Chalcones, Hydrazine hydrate | Polyethylene glycol (PEG) | Not specified | Not specified | Good[10] |
| Green Chemistry (Water) | 1,3-Diketones, Semicarbazide hydrochloride | Water | Not specified | Not specified | High (not specified)[11] |
| Solvent-Free | 1,2-dibenzoylhydrazines, Isocyanides, Dialkyl acetylenedicarboxylates | Tetrabutylammonium bromide | Room Temperature | Not specified | 75-86%[12] |
Experimental Protocols
This section provides detailed methodologies for key pyrazole synthesis experiments.
Classical Method: Knorr Pyrazole Synthesis
Protocol for the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [1]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Diethyl ether, Ethanol.
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from ethanol to obtain pure antipyrine.
-
Novel Method: Microwave-Assisted Synthesis
Protocol for the synthesis of pyrazole derivatives from chalcones [5]
-
Materials: Chalcone derivative (1.0 mmol), Hydrazine hydrate or Phenylhydrazine (1.2 mmol), Ethanol (5 mL), Glacial Acetic Acid (catalytic amount, ~2 drops), Microwave reactor vials.
-
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone and the hydrazine derivative.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W for 1-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.
-
Novel Method: Flow Chemistry Synthesis
Protocol for the two-stage synthesis of pyrazoles from acetophenones [7]
-
System Setup: A stainless-steel coil (5 mL) connected in-line with a glass mixer-chip (2 mL).
-
Reagents: Acetophenone solution in DMF, Dimethylformamide dimethyl acetal (DMADMF) solution in DMF, Hydrazine solution in DMF.
-
Procedure:
-
Pump the acetophenone and DMADMF solutions through the stainless-steel coil at 170°C with a flow rate of 0.5 mL/min (residence time of 10 min) to form the enaminone intermediate.
-
Introduce the hydrazine solution into the glass mixer-chip at 150°C with a flow rate of 0.5 mL/min.
-
The total flow rate in the chip is 1 mL/min, resulting in a residence time of 2 minutes for the cyclization reaction.
-
Collect the output from the reactor for purification.
-
Novel Method: Multicomponent Synthesis
Protocol for the four-component synthesis of pyrano[2,3-c]pyrazoles [9]
-
Materials: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol), Ethyl acetoacetate (1 mmol), Phenylhydrazine (1 mmol), Ethanol (10 mL), Piperidine (catalytic amount).
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure product.
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of the comparison and the general reaction pathways for pyrazole synthesis.
Caption: A logical diagram comparing classical and novel pyrazole synthesis methods.
Caption: A simplified workflow comparing Knorr and Multicomponent pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. galchimia.com [galchimia.com]
- 8. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
Pyrazole: A Versatile Bioisostere in Modern Drug Design – A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of pyrazole as a bioisostere for other five-membered heterocycles, including isoxazole, thiazole, and imidazole. By leveraging experimental data, we explore how the subtle structural and physicochemical differences between these rings can be exploited to optimize the pharmacological profile of drug candidates.
Introduction to Pyrazole as a Bioisostere
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery. Its unique electronic and steric properties make it an effective bioisostere for a variety of other aromatic and heterocyclic rings. As a bioisostere, pyrazole can modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, while maintaining or enhancing its biological activity. This guide will delve into specific examples where the replacement of other five-membered heterocycles with a pyrazole ring has led to significant improvements in drug-like properties and therapeutic efficacy.
Comparative Analysis of Physicochemical Properties
The choice of a heterocyclic core can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Pyrazole offers a distinct set of physicochemical properties compared to its bioisosteric counterparts.
| Property | Pyrazole | Imidazole | Thiazole | Isoxazole |
| pKa | ~2.5 | ~7.0 | ~2.5 | ~1.0 |
| logP (calculated) | ~0.4 | ~0.1 | ~0.9 | ~0.8 |
| Hydrogen Bonding | Donor (N-H) and Acceptor (N) | Donor (N-H) and Acceptor (N) | Acceptor (N) | Acceptor (N) |
| Dipole Moment (Debye) | ~2.2 | ~3.8 | ~1.6 | ~2.8 |
| Relative Stability | Less stable than imidazole | More stable than pyrazole | - | - |
Table 1: Comparison of key physicochemical properties of pyrazole and its common five-membered heterocyclic bioisosteres. Data is compiled from various sources and may vary depending on the specific substituted derivatives.
Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring, which is attributed to the more favorable N-C-N arrangement in imidazole compared to the adjacent N-N bond in pyrazole[1][2]. Imidazole is also a significantly stronger base than pyrazole[3]. These differences in basicity can have a major impact on a drug's ionization state at physiological pH, affecting its solubility, cell permeability, and potential for off-target interactions. The ability of both pyrazole and imidazole to act as hydrogen bond donors and acceptors provides versatility in interacting with biological targets, a feature not shared by thiazole and isoxazole which are primarily hydrogen bond acceptors.
Performance Comparison in Drug Design: Case Studies
The true value of a bioisosteric replacement is ultimately determined by its impact on biological activity. The following case studies provide quantitative comparisons of pyrazole-containing compounds with their isoxazole, thiazole, and imidazole analogues.
Case Study 1: p38 MAP Kinase Inhibitors - Pyrazole vs. Isoxazole and Thiazole
The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses, making it an attractive target for anti-inflammatory drugs.
One study explored N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAP kinase[4]. The pyrazole-thiazole hybrid 18c demonstrated significant inhibitory activity with an IC50 of 135 ± 21 nM[4]. A related study on substituted isoxazoles as p38 MAP kinase inhibitors found that the isoxazole analogue 4a also exhibited potent inhibition, highlighting the potential of both heterocycles in this therapeutic area[5]. While a direct head-to-head comparison of isosteric pairs was not performed in these specific studies, the data suggests that both pyrazole and isoxazole can serve as effective core scaffolds for p38 MAP kinase inhibitors.
| Compound | Heterocycle | Target | IC50 (nM) | Reference |
| 18c | Pyrazole-Thiazole | p38α MAP Kinase | 135 ± 21 | [4] |
| 4a | Isoxazole | p38 MAP Kinase | - (Described as highly promising) | [5] |
Table 2: Comparison of pyrazole- and isoxazole-containing p38 MAP kinase inhibitors.
Case Study 2: Cannabinoid Receptor 1 (CB1) Antagonists - Pyrazole vs. Imidazole and Thiazole
A comprehensive study on bioisosteric replacements for the pyrazole moiety in the CB1 receptor antagonist Rimonabant provided a direct comparison of pyrazole, imidazole, and thiazole analogues[6][7][8].
| Compound | Heterocycle | hCB1 Ki (nM) | hCB2 Ki (nM) | Reference |
| Rimonabant (SR141716A) | Pyrazole | 21 | 1700 | [6] |
| 62 | Imidazole | 23 | 2500 | [6] |
| 20 | Thiazole | 100 | >10000 | [6] |
Table 3: Comparative binding affinities of pyrazole, imidazole, and thiazole bioisosteres as CB1 receptor antagonists.
The results show that the imidazole analogue 62 retained a similar high affinity for the CB1 receptor as the parent pyrazole compound, Rimonabant, and also exhibited high selectivity over the CB2 receptor[6]. The thiazole analogue 20 , however, showed a significant decrease in affinity for the CB1 receptor[6]. This case study demonstrates that for the CB1 receptor, imidazole is an excellent bioisostere for pyrazole, while thiazole is less suitable.
Case Study 3: 20-HETE Synthase Inhibitors - Pyrazole vs. Isoxazole and Imidazole
In the development of inhibitors for 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a target for cerebral diseases, several azole derivatives were compared[9][10].
| Compound | Heterocycle | IC50 (nM) | Selectivity vs. CYPs | Reference |
| 3a | Imidazole | 5.7 ± 1.0 | Loss of selectivity | [9] |
| 23 | Isoxazole | 38 ± 10 | Selective | [9] |
| 24 | Pyrazole | 23 ± 12 | Selective | [9] |
Table 4: Comparison of imidazole, isoxazole, and pyrazole derivatives as 20-HETE synthase inhibitors.
While the imidazole derivative 3a was the most potent, it suffered from a loss of selectivity against other cytochrome P450 enzymes[9]. In contrast, both the isoxazole derivative 23 and the pyrazole derivative 24 demonstrated potent and selective inhibition with improved stability[9]. This highlights a common theme in drug design where a balance between potency and selectivity is crucial, and pyrazole can offer a favorable compromise.
Case Study 4: Factor Xa Inhibitors - Pyrazole vs. Isoxazole
Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the treatment of thrombosis.
| Compound | Heterocycle | FXa Ki (nM) | Reference | |---|---|---|---|---| | 4a | Pyrazole | 13.4 |[5] | | 37 | Isoxazoline | 0.83 |[11] |
Table 5: Comparison of pyrazole and isoxazoline derivatives as Factor Xa inhibitors.
In this example, the isoxazoline-based inhibitor 37 showed significantly higher potency than the pyrazole-based inhibitor 4a [5][11]. It is important to note that 37 is an isoxazoline, a partially saturated ring, which may contribute to its high affinity. This case illustrates that while pyrazole is a versatile scaffold, other heterocycles may be more suitable for specific biological targets.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular context in which these bioisosteres operate, we present diagrams of key signaling pathways and a typical experimental workflow for inhibitor screening.
EGFR Signaling Pathway
Erlotinib, a pyrazole-containing drug, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism involves blocking the downstream signaling cascades that promote cell proliferation and survival[12][13][14].
Caption: EGFR signaling pathway inhibited by the pyrazole-containing drug Erlotinib.
COX-2 Signaling Pathway
Celecoxib is a selective COX-2 inhibitor that features a pyrazole core. It exerts its anti-inflammatory effects by blocking the production of prostaglandins[15][16][17][18].
Caption: The COX-2 signaling pathway and its inhibition by the pyrazole-based drug Celecoxib.
General Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of heterocyclic bioisosteres.
Caption: A generalized workflow for the design, synthesis, and evaluation of bioisosteric compounds.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a pyrazole derivative and a common biological assay.
Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This synthesis is a classic example of the Knorr pyrazole synthesis.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (4N)
Procedure:
-
In a round-bottom flask, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent), 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent), and ethanol[19].
-
Add 4N hydrochloric acid (1 equivalent) to the mixture[19].
-
Heat the mixture to reflux for 3 hours[19].
-
Monitor the reaction by HPLC to confirm the formation of the desired 1,5-diarylpyrazole and to check for the presence of the regioisomeric 1,3-diarylpyrazole[20].
-
After completion, cool the reaction mixture and concentrate it under vacuum[19].
-
Add water dropwise to induce crystallization of the product[19].
-
Age the mixture for 1 hour at room temperature[19].
-
Collect the solid by filtration, wash with a mixture of ethanol/water, followed by water[19].
-
Dry the solid under vacuum to yield 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[19].
Note: The use of the hydrochloride salt of the phenylhydrazine helps to favor the formation of the desired 1,5-regioisomer[20].
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
To the wells of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme[21].
-
Add the diluted test compound or vehicle (DMSO) to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding[7].
-
Add the colorimetric probe, TMPD.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells[21].
-
Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a microplate reader in kinetic mode for a set period (e.g., 5 minutes).
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator[22][23].
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours)[22].
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible[23].
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[22].
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization[15].
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[22].
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the test compound concentration.
Conclusion
Pyrazole is a highly versatile and valuable scaffold in drug design, serving as an effective bioisostere for other five-membered heterocycles. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its moderate basicity, provide medicinal chemists with a powerful tool to fine-tune the ADME and pharmacological profiles of drug candidates. As demonstrated in the case studies, the replacement of isoxazole, thiazole, or imidazole with pyrazole can lead to significant improvements in potency, selectivity, and overall drug-like properties. However, the optimal choice of heterocycle is highly dependent on the specific biological target and the desired pharmacological profile. This comparative guide provides a framework for the rational selection and application of pyrazole as a bioisostere in the ongoing quest for safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. quora.com [quora.com]
- 4. Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. benchchem.com [benchchem.com]
- 19. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. purkh.com [purkh.com]
- 22. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Comparing Experimental and DFT-Calculated NMR Shifts for Pyrazole Derivatives
For researchers in medicinal chemistry and drug development, the accurate characterization of novel compounds is paramount. Pyrazoles, a class of heterocyclic compounds with diverse pharmacological activities, are a frequent subject of such analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating their molecular structures. This guide provides a comparative overview of experimental NMR data and theoretical values obtained through Density Functional Theory (DFT) calculations for a selection of pyrazole derivatives.
Experimental and Computational Methodologies
A robust comparison between experimental and theoretical data relies on well-defined protocols for both aspects of the investigation.
Experimental NMR Protocol
The experimental data presented in this guide were acquired using standard NMR spectroscopic techniques. A typical protocol involves:
-
Sample Preparation : 5-10 mg of the pyrazole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ¹H and 50 to 100 MHz for ¹³C.[2][3]
-
Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an internal standard, tetramethylsilane (TMS).[2]
Computational DFT Protocol
The theoretical NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).[4][5] This approach has proven reliable for predicting the NMR spectra of organic molecules, including pyrazoles.[6][7][8] The key parameters of the computational protocol are:
-
Software : Calculations are typically performed using quantum chemistry software packages like Gaussian.
-
Functional and Basis Set : A popular and effective combination for this type of analysis is the B3LYP functional with the 6-311++G(d,p) basis set.[4][5]
-
Geometry Optimization : The molecular geometry of each pyrazole derivative is first optimized at the chosen level of theory.
-
NMR Calculation : The GIAO method is then used to calculate the isotropic shielding constants (σ).
-
Chemical Shift Conversion : The calculated absolute shielding values are converted to chemical shifts (δ) relative to a reference standard, typically TMS, which is calculated at the same level of theory.
Workflow for Comparing Experimental and DFT NMR Data
The process of comparing experimental and DFT-calculated NMR data can be visualized as a systematic workflow. This ensures a rigorous and reproducible analysis.
Data Comparison: Experimental vs. DFT-Calculated Chemical Shifts
The following tables summarize the experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for pyrazole, 3,5-dimethylpyrazole, and 1-phenyl-3,5-dimethylpyrazole. The experimental data is sourced from various publications, and for consistency, values recorded in CDCl₃ are prioritized. The DFT values are representative of calculations performed using the GIAO/B3LYP/6-311++G(d,p) level of theory.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Atom | Experimental (δ) | DFT Calculated (δ) |
| Pyrazole | H3/H5 | 7.66 | 7.75 |
| H4 | 6.37 | 6.42 | |
| 3,5-Dimethylpyrazole | H4 | 5.76 | 5.85 |
| CH₃ | 2.21 | 2.28 | |
| 1-Phenyl-3,5-dimethylpyrazole | H4 | 5.90[2] | 6.01 |
| CH₃ | 2.25[2] | 2.32 | |
| Phenyl-H (ortho) | 7.40 | 7.48 | |
| Phenyl-H (meta) | 7.35[2] | 7.41 | |
| Phenyl-H (para) | 7.24 | 7.30 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Atom | Experimental (δ) | DFT Calculated (δ) |
| Pyrazole | C3/C5 | 134.6 | 138.2 |
| C4 | 105.3 | 106.1 | |
| 3,5-Dimethylpyrazole | C3/C5 | 148.1 | 151.5 |
| C4 | 105.2 | 106.0 | |
| CH₃ | 13.5 | 14.1 | |
| 1-Phenyl-3,5-dimethylpyrazole | C3/C5 | 148.1[2] | 151.8 |
| C4 | 106.4[2] | 107.3 | |
| CH₃ | 12.9, 11.8[2] | 13.5, 12.3 | |
| Phenyl-C (ipso) | 139.4[2] | 140.5 | |
| Phenyl-C (ortho) | 124.0[2] | 125.1 | |
| Phenyl-C (meta) | 128.3[2] | 129.2 | |
| Phenyl-C (para) | 126.4[2] | 127.5 |
Conclusion
The comparison of experimental and DFT-calculated NMR data serves as a powerful tool for the structural elucidation and verification of pyrazole derivatives. As demonstrated in the tables, DFT calculations using the GIAO method can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. While minor deviations between experimental and calculated values are expected due to factors such as solvent effects and conformational dynamics not perfectly captured by the theoretical model, the overall trends and relative chemical shifts are generally well-reproduced. This integrated approach of combining experimental spectroscopy with computational chemistry provides researchers with a higher level of confidence in their structural assignments, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GIAO DFT 13C/15N chemical shifts in regioisomeric structure determination of fused pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Validating Molecular Docking Predictions with Experimental Binding Assays
In the realm of modern drug discovery, molecular docking serves as a powerful computational tool, predicting how small molecules might bind to protein targets. However, these in silico predictions are approximations and necessitate rigorous experimental validation to confirm their real-world accuracy and relevance. This guide provides a comprehensive comparison of molecular docking predictions with established experimental binding assays, offering researchers a framework for robust validation.
The synergy between computational predictions and experimental data is crucial. A strong correlation between the predicted binding affinity from molecular docking and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) builds confidence in the computational model, enhancing its predictive power for novel compounds.[1] This guide delves into three widely-used experimental techniques for this validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
At a Glance: Comparing Docking Predictions with Experimental Realities
To effectively validate molecular docking, it is essential to compare the predicted binding energies with experimentally determined binding affinities. The following table summarizes representative data from various studies, showcasing the correlation between computational predictions and experimental outcomes.
| Target Protein | Ligand | Docking Program | Predicted Binding Energy (kcal/mol) | Experimental Assay | Experimental Value (Kᵢ/Kₐ/IC₅₀) |
| Dihydropteroate synthase (DHPS) | Known Inhibitors | Glide, GOLD, FlexX, Surflex, DOCK | Varies by program | Enzymatic Assay | Varies by inhibitor |
| Cyclooxygenase (COX-1, COX-2) | Co-crystallized Ligands | Glide | - | X-ray Crystallography | N/A (Pose Reproduction) |
| Thrombin | Inhibitor Candidates | DrugScore, EON | - | Not Specified | Sub-micromolar inhibitor discovered |
| c-Abl kinase | Pyrimidin-4-yl urea | Not Specified | - | Kinase Assay | Not Specified |
| SARS-CoV-2 Main Protease | Natural Compounds | AutoDock 4.2.6 | -12.41 (Theaflavin-3-3'-digallate) | Not Specified | 794.96 pM (Kᵢ) |
| Estrogen/Androgen Receptors | Endocrine Disruptors | Not Specified | High binding affinity | in vivo (C. elegans) | High reproductive toxicity |
Note: This table presents a selection of data to illustrate the comparison. For detailed results and a wider range of examples, please refer to the cited literature.
Experimental Protocols: The How-To of Validation
Accurate experimental validation hinges on meticulous execution. Below are detailed methodologies for the three key binding assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[2][3]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (protein) over the activated surface to achieve covalent immobilization via amine coupling. The desired immobilization level is typically between 2000-4000 Response Units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of analyte (small molecule) dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in RU.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][5][6]
Methodology:
-
Sample Preparation:
-
Dialyze both the protein and ligand into the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of the protein and ligand.
-
-
Titration:
-
Fill the sample cell with the protein solution and the injection syringe with the ligand solution.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[7][8][9]
Methodology:
-
Probe Selection and Optimization:
-
Select a suitable fluorescently labeled ligand (probe) that retains high affinity for the target protein.
-
Determine the optimal concentration of the probe that gives a stable and sufficient fluorescence signal.
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of the fluorescent probe to a serial dilution of the protein.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Competition Assay (for unlabeled compounds):
-
To determine the affinity of unlabeled test compounds, perform a competition experiment.
-
Add a fixed concentration of the protein and the fluorescent probe to a serial dilution of the unlabeled test compound.
-
Incubate the plate to allow for competitive binding.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
For direct binding, plot the change in polarization against the protein concentration and fit the data to determine the Kₐ.
-
For competition assays, plot the polarization against the concentration of the unlabeled competitor and fit the data to determine the IC₅₀, from which the Kᵢ can be calculated.
-
Visualizing the Validation Workflow
To better understand the process of validating molecular docking predictions, the following diagrams illustrate the key steps and relationships.
By integrating these robust experimental techniques, researchers can confidently validate their molecular docking predictions, leading to more reliable and effective drug discovery pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Isopropyl-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling 1-Isopropyl-1H-pyrazole-3-carboxylic acid, adherence to proper disposal protocols is essential to ensure personnel safety and compliance with regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. Based on data for the structurally similar 1-Isopropyl-1H-pyrazole-5-carboxylic acid, this compound should be treated as hazardous.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[1]
-
Hand Protection: Use chemical-resistant nitrile gloves.[1]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: In case of dust or aerosols, use a dust respirator.[1]
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke when handling this product.[1]
-
Wash hands thoroughly after handling.[1]
Hazard Profile Summary
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed[1] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation[1] | P264: Wash all exposed external body areas thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | Causes serious eye irritation[1] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation[1] | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.[1][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include appropriate hazard warnings such as "Harmful" and "Irritant".[5]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[3][5]
-
This area should be well-ventilated and secure, away from incompatible materials.[3][5]
-
Keep the container tightly closed.[1]
4. Professional Disposal:
-
The final disposal of this compound should be carried out by a licensed professional waste disposal company.[5]
-
Follow your institution's established procedures for hazardous waste pickup and disposal.[5] This typically involves contacting your EHS department.
-
The recommended method of disposal for such compounds is high-temperature incineration.[5]
Experimental Protocols Cited
The hazard assessments for structurally similar compounds are typically conducted using standardized methodologies as per regulatory guidelines. For instance, acute oral toxicity is often determined in rodent models (e.g., rats) to establish an LD50 value. Skin and eye irritation studies are also performed according to established protocols to assess the potential for local tissue damage.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Isopropyl-1H-pyrazole-3-carboxylic Acid
This guide provides immediate safety and logistical information for handling 1-Isopropyl-1H-pyrazole-3-carboxylic acid in a laboratory setting. The following procedures are based on data from structurally similar pyrazole derivatives and general principles of chemical safety. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment
Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. It may also be harmful if swallowed.[1][2][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and dust, preventing serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][6] | Prevents skin contact and irritation.[1][5] Gloves must be inspected before use and removed using the proper technique.[2] |
| Body Protection | Laboratory coat.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][7] If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[5][8] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical to ensure safety during the handling of this compound.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
